molecular formula C10H8Cl3N3O B1667381 Anagrelide Hydrochloride CAS No. 58579-51-4

Anagrelide Hydrochloride

Katalognummer: B1667381
CAS-Nummer: 58579-51-4
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: TVWRQCIPWUCNMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anagrelide hydrochloride is the hydrochloride salt of anagrelide. It has a role as an antifibrinolytic drug and a platelet aggregation inhibitor. It contains an anagrelide.
This compound Anhydrous is the hydrochloride salt of a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
This compound is the hydrochloride salt of a synthetic quinazoline derivative, this compound reduces platelet production through a decrease in megakaryocyte maturation. Anagrelide inhibits cyclic AMP phosphodiesterase, as well as ADP- and collagen-induced platelet aggregation. At therapeutic doses, it does not influence white cell counts or coagulation parameters. Anagrelide is used for treatment of essential thrombocythemia to reduce elevated platelet counts and the risk of thrombosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 4 approved indications.
See also: Pentoxifylline (related);  Anagrelide (has active moiety);  Cilostazol (related) ... View More ...

Eigenschaften

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRQCIPWUCNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58579-51-4
Record name Anagrelide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58579-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagrelide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058579514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANAGRELIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ANAGRELIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=724577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANAGRELIDE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNS4435G39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anagrelide Hydrochloride: A Deep Dive into its Mechanism of Action in Thrombocythemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide hydrochloride is an oral quinazoline derivative indicated for the treatment of thrombocythemia, particularly in essential thrombocythemia (ET) and other myeloproliferative neoplasms (MPNs). Its primary therapeutic effect is the reduction of elevated platelet counts, thereby mitigating the risk of thromboembolic events. This technical guide provides an in-depth exploration of the core mechanisms through which anagrelide exerts its platelet-lowering effects, supported by quantitative data from clinical studies and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Megakaryopoiesis

The principal mechanism of action of anagrelide is the inhibition of megakaryocyte development and maturation, the progenitor cells of platelets.[1][2][3] This interference occurs at the later, post-mitotic stages of megakaryopoiesis, leading to a decrease in the size and ploidy of megakaryocytes and ultimately reducing the production and release of new platelets into circulation.[4][5] Anagrelide's effect is relatively specific to the megakaryocytic lineage, with minimal impact on erythroid and myeloid progenitors at therapeutic concentrations.

Key Molecular Pathways

Several interconnected signaling pathways are implicated in anagrelide's mechanism of action:

1. Phosphodiesterase III (PDE3) Inhibition and Cyclic AMP (cAMP) Signaling:

Anagrelide is a potent inhibitor of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][6] Inhibition of PDE3 leads to an increase in intracellular cAMP levels. While this increase in cAMP is associated with the anti-platelet aggregation effects and some of the cardiovascular side effects of anagrelide, its direct role in the platelet-lowering effect is debated.[1][3] Some studies suggest that the thrombocytopenic effect of anagrelide may be independent of its PDE3 inhibitory activity.[1][7]

Anagrelide Anagrelide PDE3 PDE3 Anagrelide->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Megakaryocyte_Maturation Megakaryocyte Maturation PKA->Megakaryocyte_Maturation Inhibits

Anagrelide's effect on the PDE3/cAMP signaling pathway.

2. Interference with Thrombopoietin (TPO) Signaling:

Thrombopoietin (TPO) is the primary cytokine regulator of megakaryopoiesis and platelet production. Anagrelide has been shown to interfere with TPO-mediated signaling.[8][9] However, it does not appear to directly inhibit the TPO receptor (c-Mpl) or the downstream phosphorylation of key signaling molecules such as JAK2 and STAT3.[7] Instead, it is suggested that anagrelide reduces TPO-mediated megakaryocyte proliferation and differentiation through a mechanism that leads to the inhibition of intracellular signaling events.[8]

TPO TPO cMpl c-Mpl Receptor TPO->cMpl Binds JAK2 JAK2 cMpl->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Proliferation Megakaryocyte Proliferation STAT3->Proliferation Promotes Anagrelide Anagrelide Anagrelide->Proliferation Inhibits

Anagrelide's interference with TPO-mediated proliferation.

3. Downregulation of Key Transcription Factors: GATA-1 and FOG-1:

A significant aspect of anagrelide's mechanism involves the downregulation of the transcription factors GATA-1 and its cofactor FOG-1 (Friend of GATA-1).[7] These factors are crucial for the proper development and maturation of megakaryocytes.[7] Anagrelide reduces the mRNA levels of GATA-1 and FOG-1, an effect that is specific to the megakaryocytic lineage and appears to be independent of PDE3 inhibition.[7] This downregulation disrupts the normal transcriptional program of megakaryopoiesis.

Anagrelide Anagrelide GATA1_FOG1 GATA-1 / FOG-1 Transcription Factors Anagrelide->GATA1_FOG1 Downregulates Expression Megakaryocyte_Genes Megakaryocyte-specific Gene Expression GATA1_FOG1->Megakaryocyte_Genes Activates Maturation_Proplatelet Megakaryocyte Maturation & Proplatelet Formation Megakaryocyte_Genes->Maturation_Proplatelet Drives

Anagrelide's impact on GATA-1 and FOG-1 expression.

4. Inhibition of Proplatelet Formation:

Beyond inhibiting megakaryocyte maturation, anagrelide also directly impairs the formation of proplatelets, the cytoplasmic extensions from which platelets are shed.[1][10] This effect is dose- and time-dependent and contributes significantly to the rapid onset of its platelet-lowering action.[1] The mechanism appears to involve the modulation of the FAK-RhoA-ROCK-MLC2-myosin IIA pathway, leading to abnormal proplatelet formation.[2]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of anagrelide in reducing platelet counts has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data.

Table 1: Clinical Efficacy of Anagrelide in Essential Thrombocythemia

Study/TrialNumber of PatientsBaseline Platelet Count (x 10⁹/L, Median/Mean ± SD)Post-Treatment Platelet Count (x 10⁹/L, Median/Mean ± SD)Response Rate (Complete/Partial)Reference
Ge et al, 201597827 (562-1657)400 (127-1130) at 12 weeks87.63% Hematologic Remission[11]
Steurer et al, 200479 (ET patients)743441 at 6 months77% with platelet count < 600 x 10⁹/L[12]
TEAM-ET 2.0 Trial106822 (A-PR), 797 (RP)281 (A-PR), 305 (RP) during maintenanceNot explicitly stated, but effective reduction[13]
Tomer, 2002101063 ± 419361 ± 53Not applicable[14]
Prospective Study17980 (610-2030)378 (212-546)Not applicable[15]
Anagrelide Study20Not specifiedCR: <500 x 10⁹/L, PR: <600 x 10⁹/L68% CR, 16% PR[16]

Table 2: Effects of Anagrelide on Megakaryocyte Characteristics

ParameterPre-TreatmentPost-Anagrelide TreatmentReference
Megakaryocyte Number (/kg)14 x 10⁶8 x 10⁶[14]
Megakaryocyte Diameter (μm)4640[14]
Megakaryocyte Volume (x 10³ μm³)4834[14]
Modal Megakaryocyte Ploidy32N16N[14]
Megakaryocyte Mass (x 10¹⁰ μm³/kg)6628 (60% reduction)[14]
Cultured Megakaryocyte Diameter (μm)27.621.6 (22% reduction)[17]
Cultured Megakaryocyte Modal Ploidy16N8N[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of anagrelide.

Megakaryocyte Culture and Differentiation
  • Cell Source:

    • Primary Human Cells: CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or mobilized peripheral blood are commonly used.[1][5][18]

    • Cell Lines: Human megakaryocytic leukemia cell lines such as MEG-01 and UT-7/mpl are frequently employed.[1][3][7] Immortalized megakaryocyte progenitor cell lines (imMKCL) derived from human induced pluripotent stem cells (iPSCs) have also been utilized.[6]

  • Culture Conditions:

    • Cells are typically cultured in a serum-free medium supplemented with cytokines to promote megakaryocytic differentiation. A common cytokine cocktail includes thrombopoietin (TPO).

    • For cell lines like MEG-01, differentiation can be induced by agents such as phorbol-12-myristate-13-acetate (PMA).[1]

    • Anagrelide is added to the culture at various concentrations (e.g., 0.3 µM to 5 µM) and for different durations to assess its effects on differentiation and maturation.[1][7][17]

  • Workflow Diagram:

Start Isolate CD34+ cells or Culture Cell Line Culture Culture in Megakaryocyte Differentiation Medium (with TPO/PMA) Start->Culture Treat Treat with Anagrelide (Varying Concentrations and Durations) Culture->Treat Incubate Incubate for Specified Period Treat->Incubate Analyze Analyze Megakaryocyte Maturation, Ploidy, and Proplatelet Formation Incubate->Analyze

Workflow for in vitro megakaryocyte culture experiments.
Flow Cytometry for Megakaryocyte Analysis

  • Purpose: To quantify megakaryocyte populations, assess their maturation stage (via surface marker expression), and determine their ploidy.

  • Protocol Outline:

    • Cell Staining: Cultured cells or bone marrow aspirates are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).[6][13]

    • Ploidy Analysis: For DNA content analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like propidium iodide (PI) or Hoechst 33342.[13][19]

    • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Megakaryocytes are identified by their characteristic forward and side scatter properties and positive staining for CD41. Ploidy levels (2N, 4N, 8N, 16N, 32N, etc.) are determined by the fluorescence intensity of the DNA dye.[19]

Proplatelet Formation Assay
  • Purpose: To visually and quantitatively assess the effect of anagrelide on the formation of proplatelets.

  • Protocol Outline:

    • Cell Plating: Mature megakaryocytes, derived from culture, are plated on surfaces coated with extracellular matrix proteins like fibrinogen to promote proplatelet extension.[20]

    • Treatment: Anagrelide is added to the culture medium.

    • Imaging: Proplatelet formation is monitored over time using phase-contrast or fluorescence microscopy.[20]

    • Quantification: The number of proplatelet-bearing megakaryocytes, the complexity of the proplatelet extensions (number of branches and tips), and the number of released platelet-like particles can be quantified.[1][20]

Western Blotting for Signaling Protein Phosphorylation
  • Purpose: To investigate the effect of anagrelide on the activation of key signaling pathways by measuring the phosphorylation status of proteins like JAK2 and STAT3.

  • Protocol Outline:

    • Cell Lysis: Cells treated with or without anagrelide are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in the lysates is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT3) and total protein as a loading control.[11][17][21]

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative levels of phosphorylation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Purpose: To measure the mRNA expression levels of key transcription factors involved in megakaryopoiesis, such as GATA-1 and FOG-1.

  • Protocol Outline:

    • RNA Extraction: Total RNA is extracted from cultured cells treated with or without anagrelide.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR: The cDNA is used as a template for quantitative PCR with gene-specific primers for GATA-1, FOG-1, and a housekeeping gene (for normalization).[22][23]

    • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Conclusion

This compound exerts its therapeutic effect in thrombocythemia primarily by inhibiting the late stages of megakaryocyte maturation and proplatelet formation. This action is mediated through a complex interplay of signaling pathways, including the downregulation of the critical transcription factors GATA-1 and FOG-1, and interference with TPO-mediated signaling. While anagrelide is a known PDE3 inhibitor, the direct contribution of this activity to its platelet-lowering effect remains an area of active investigation. The quantitative data from clinical trials consistently demonstrate its efficacy in reducing platelet counts. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further elucidate the intricate molecular mechanisms of anagrelide and to develop novel therapeutic strategies for myeloproliferative neoplasms.

References

Anagrelide as a Phosphodiesterase III (PDE3) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide is a potent and selective inhibitor of phosphodiesterase III (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of anagrelide as a PDE3 inhibitor, its impact on signaling pathways, and its therapeutic application in the management of thrombocythemia. The document details the quantitative parameters of anagrelide's activity, outlines key experimental protocols for its study, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

Anagrelide, an imidazoquinazoline derivative, is a platelet-reducing agent used primarily for the treatment of essential thrombocythemia (ET) and other myeloproliferative neoplasms characterized by elevated platelet counts.[4][5] Its primary mechanism of action involves the inhibition of PDE3, leading to a cascade of intracellular events that ultimately suppress the maturation of megakaryocytes, the precursors to platelets.[6][7] This targeted action on megakaryocytopoiesis distinguishes anagrelide from other cytoreductive therapies.[8] While effective in reducing platelet counts, the therapeutic window of anagrelide is defined by its dose-dependent effects on both platelet production and cardiovascular function, both of which are linked to its PDE3 inhibitory activity.

Mechanism of Action: PDE3 Inhibition

Phosphodiesterase III is a key enzyme in the cyclic nucleotide signaling pathway. It catalyzes the hydrolysis of cAMP to adenosine monophosphate (AMP), thereby regulating the intracellular concentration of this second messenger.

Signaling Pathway

The inhibition of PDE3 by anagrelide leads to an accumulation of intracellular cAMP in various cell types, including platelets and megakaryocytes.[9][10] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. In platelets, this cascade inhibits aggregation.[9] In megakaryocytes, the elevated cAMP levels interfere with the maturation process, leading to a decrease in the production of functional platelets.[6][11]

PDE3_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE3 Phosphodiesterase III (PDE3) cAMP->PDE3 Substrate PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes PKA_active Activated PKA Downstream Downstream Cellular Effects (e.g., Inhibition of Platelet Aggregation, Inhibition of Megakaryocyte Maturation) PKA_active->Downstream Phosphorylates Targets Anagrelide Anagrelide Anagrelide->PDE3 Inhibits

Figure 1: Anagrelide's Inhibition of the PDE3 Signaling Pathway.
Impact on Megakaryocytopoiesis

Anagrelide's primary therapeutic effect stems from its interference with the later stages of megakaryocyte development. Specifically, it inhibits the maturation and differentiation of megakaryocytes, leading to a reduction in their size and ploidy.[6][11] This disruption of the postmitotic phase of megakaryocyte development results in a decreased production of platelets.[11] Some studies also suggest that anagrelide can inhibit proplatelet formation.[12] Interestingly, the platelet-lowering effect of anagrelide appears to be independent of the thrombopoietin (TPO) signaling pathway, as anagrelide has been shown to reduce TPO-mediated megakaryocyte proliferation.[13][14]

Megakaryocytopoiesis_Inhibition HSC Hematopoietic Stem Cell MK_prog Megakaryocyte Progenitor HSC->MK_prog Pre_MK Promegakaryoblast MK_prog->Pre_MK Mat_MK Mature Megakaryocyte Pre_MK->Mat_MK Platelets Platelets Mat_MK->Platelets Anagrelide Anagrelide Anagrelide->Mat_MK Inhibits Maturation & Ploidy

Figure 2: Anagrelide's Impact on Megakaryocyte Maturation.

Quantitative Data

The potency and effects of anagrelide have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Potency of Anagrelide
ParameterValueCell/Enzyme SystemReference
IC50 for PDE3 36 nMIsolated Enzyme[1][2][3]
IC50 for Megakaryocyte Development Inhibition 26 nMBone Marrow Cultures[1][3]
Table 2: Clinical Efficacy of Anagrelide in Essential Thrombocythemia
StudyNTreatmentPrimary OutcomeKey FindingReference
ANAHYDRET 259Anagrelide vs. HydroxyureaNon-inferiority in preventing thrombotic complicationsAnagrelide was non-inferior to hydroxyurea.[15][16]
TEAM-ET 2.0 -Anagrelide Prolonged Release vs. Immediate ReleaseNon-inferiority in efficacyProlonged-release formulation was non-inferior to the immediate-release form.[17]
Systematic Review & Meta-Analysis 1555Anagrelide vs. HydroxyureaPlatelet reduction, thromboembolic eventsAnagrelide was associated with significantly lower platelet counts than hydroxyurea.[18]
Early Phase Study 20AnagrelidePlatelet count reductionInduction doses of 1.0 to 1.5 mg every six hours led to a decrease in platelet count starting on day 5.[19]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of anagrelide.

PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of anagrelide on PDE3 activity.

Methodology:

  • Enzyme Preparation: Recombinant human PDE3A is purified.

  • Assay Buffer: A suitable buffer containing Tris-HCl, MgCl2, and a cAMP substrate is prepared.

  • Reaction: The PDE3A enzyme is incubated with varying concentrations of anagrelide (or vehicle control) in the assay buffer. The reaction is initiated by the addition of [3H]-cAMP.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., boiling water bath or addition of snake venom nucleotidase).

  • Separation: The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using anion-exchange chromatography.

  • Quantification: The amount of [3H]-AMP is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each anagrelide concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Megakaryocyte Differentiation and Maturation Assay

Objective: To assess the effect of anagrelide on the differentiation and maturation of megakaryocytes from hematopoietic stem cells.

Methodology:

  • Cell Source: CD34+ hematopoietic stem cells are isolated from human cord blood or bone marrow.

  • Cell Culture: The cells are cultured in a serum-free medium supplemented with cytokines that promote megakaryocyte differentiation, such as thrombopoietin (TPO) and interleukin-11 (IL-11).

  • Treatment: Varying concentrations of anagrelide (or vehicle control) are added to the culture medium.

  • Incubation: The cells are incubated for a period of 10-14 days to allow for differentiation and maturation.

  • Analysis:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific markers (e.g., CD41a, CD42b) to quantify the percentage of differentiated megakaryocytes. Ploidy analysis can also be performed by staining with a DNA-binding dye like propidium iodide.

    • Morphological Analysis: Cytospins of the cultured cells are prepared and stained (e.g., Wright-Giemsa) to visually assess megakaryocyte morphology and maturation stage.

  • Data Analysis: The number of megakaryocytes and their maturation status are compared between the anagrelide-treated and control groups.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Isolation Isolate CD34+ HSCs Culture_Setup Culture in Megakaryocyte Differentiation Medium Cell_Isolation->Culture_Setup Add_Anagrelide Add Anagrelide (Varying Concentrations) Culture_Setup->Add_Anagrelide Incubation Incubate for 10-14 Days Add_Anagrelide->Incubation Flow_Cytometry Flow Cytometry (CD41a/CD42b Staining, Ploidy Analysis) Incubation->Flow_Cytometry Morphology Morphological Analysis (Cytospin & Staining) Incubation->Morphology

Figure 3: Workflow for In Vitro Megakaryocyte Maturation Assay.

Drug Development and Clinical Considerations

Anagrelide was first approved for clinical use in the United States in 1997.[4] Its development was driven by the need for a targeted therapy to reduce elevated platelet counts in myeloproliferative disorders.[20] Clinical trials have established its efficacy, although its use is sometimes limited by side effects such as headache, diarrhea, and cardiovascular events, which are also linked to its PDE3 inhibitory action.[21][22] The development of a prolonged-release formulation aims to improve the tolerability profile of anagrelide.[17][23]

Conclusion

Anagrelide's role as a potent PDE3 inhibitor provides a targeted mechanism for the reduction of platelet counts in patients with thrombocythemia. Its action on the cAMP signaling pathway directly impacts megakaryocyte maturation, offering a specific therapeutic approach. Understanding the quantitative aspects of its activity and the experimental methodologies for its characterization is crucial for ongoing research and the development of improved therapeutic strategies for myeloproliferative neoplasms. Further investigation into the downstream targets of the anagrelide-induced cAMP/PKA signaling cascade in megakaryocytes may reveal new avenues for therapeutic intervention.

References

Anagrelide: A Comprehensive Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a quinazoline derivative, has a rich and evolving history, from its initial investigation as a platelet aggregation inhibitor to its current primary use as a platelet-reducing agent in the management of myeloproliferative neoplasms, particularly essential thrombocythemia. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Anagrelide, detailing its serendipitous identification, the elucidation of its complex mechanism of action, and the evolution of its synthetic routes. This document consolidates key quantitative data, outlines experimental methodologies, and provides visual representations of critical pathways and processes to serve as a comprehensive resource for the scientific community.

Discovery and Preclinical Development

Initial Screening and the Serendipitous Discovery of a Platelet-Lowering Effect

Anagrelide's journey began at the Bristol-Myers Squibb company, where it was initially developed as part of a program seeking novel antiplatelet agents. The compound, then designated BL-4162A, emerged from a screening campaign of imidazo[2,1-b]quinazolin-2-ones. During early clinical investigations focused on its anti-aggregatory properties, researchers observed an unexpected and significant dose-dependent decrease in platelet counts in human subjects. This serendipitous finding shifted the developmental focus towards its potential as a treatment for thrombocytosis.

Elucidation of the Mechanism of Action: Beyond Phosphodiesterase Inhibition

Anagrelide was initially characterized as a potent inhibitor of phosphodiesterase III (PDE3), with an IC50 of 36 nM for PDE-II, an enzyme involved in cyclic adenosine monophosphate (cAMP) metabolism, which explained its effects on platelet aggregation. However, further research revealed that its platelet-lowering effect was not directly linked to PDE3 inhibition.

The primary mechanism of Anagrelide's thrombocythemia-reducing activity was found to be the inhibition of megakaryocyte maturation.[1] Unlike other cytoreductive agents, Anagrelide does not affect the proliferation of megakaryocytic progenitor cells but rather interferes with their development into mature, platelet-producing cells. This results in a decrease in the size and ploidy of megakaryocytes.[1][2]

Subsequent investigations into the molecular basis of this effect identified the downregulation of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1 (Friend of GATA-1), as a critical step.[3] This suppression of GATA-1 and FOG-1 expression appears to be a more direct cause of the impaired megakaryocyte maturation.

More recent and groundbreaking research has unveiled a novel "molecular glue" mechanism of action. Anagrelide has been shown to stabilize the interaction between PDE3A and Schlafen family member 12 (SLFN12). This induced protein-protein interaction is believed to be central to the drug's therapeutic effect in reducing platelet counts.[4]

Chemical Synthesis of Anagrelide

The chemical synthesis of Anagrelide has been described in several patents, with the original route being outlined in U.S. Patent 3,932,407.[5] The synthesis has since been refined to improve yield and reduce the use of hazardous reagents.

Key Synthetic Routes

A common synthetic pathway involves the following key steps:

  • Condensation: The synthesis typically begins with the condensation of a substituted benzyl chloride, such as 2,3-dichloro-6-nitrobenzyl chloride, with an ethyl ester of glycine. This reaction forms the N-substituted glycine ethyl ester intermediate.[6]

  • Reduction: The nitro group of the intermediate is then reduced to an aniline.[6]

  • Cyclization: The resulting amino compound undergoes cyclization with cyanogen bromide to form the quinazoline ring system.[6]

  • Second Cyclization: A final intramolecular cyclization, often through amide formation between the newly formed imide and the ester, leads to the formation of the imidazolone ring, yielding Anagrelide.

Various modifications to this general scheme have been developed to enhance the efficiency and safety of the manufacturing process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and safety of Anagrelide in the treatment of essential thrombocythemia.

Table 1: Clinical Efficacy of Anagrelide in Essential Thrombocythemia

ParameterValueReference
Initial Induction Dose1.0 - 1.5 mg every 6 hours[7]
Maintenance Dose1.5 - 4.0 mg per day[7]
Time to Platelet Count ReductionBegins at Day 5[7]
Time to Normal Platelet CountBy Day 12[7]
Complete Response Rate (Platelet count < 500 x 10⁹/L)68%[8]
Partial Response Rate (Platelet count < 600 x 10⁹/L)16%[8]
Mean Time to Response5.2 months[8]
Mean Daily Dose for Response2 mg[8]

Table 2: Common Side Effects of Anagrelide

Side EffectFrequencyReference
HeadacheCommon
DiarrheaCommon
Weakness/FatigueCommon
Hair LossCommon
NauseaCommon
Tachycardia40% (in one study)[8]
Gastrointestinal Distress40% (in one study)[8]
Perimalleolar Edema40% (in one study)[8]

Key Experimental Protocols and Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Anagrelide and a typical experimental workflow for its evaluation.

Anagrelide_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Anagrelide Anagrelide PDE3A PDE3A Anagrelide->PDE3A Binds to Complex PDE3A-SLFN12 Complex Anagrelide->Complex Stabilizes PDE3A->Complex cAMP cAMP PDE3A->cAMP Inhibits PDE3A's hydrolysis of cAMP SLFN12 SLFN12 SLFN12->Complex GATA1 GATA-1 Transcription Complex->GATA1 Suppresses FOG1 FOG-1 Transcription Complex->FOG1 Suppresses AMP AMP cAMP->AMP Hydrolysis Megakaryopoiesis_Genes Megakaryopoiesis Genes GATA1->Megakaryopoiesis_Genes Activates FOG1->Megakaryopoiesis_Genes Co-activates Maturation_Inhibition Inhibition of Megakaryocyte Maturation Megakaryopoiesis_Genes->Maturation_Inhibition Leads to Platelet_Reduction Reduced Platelet Production Maturation_Inhibition->Platelet_Reduction

Caption: Anagrelide's multifaceted mechanism of action.

Anagrelide_Synthesis_Workflow start Starting Materials (e.g., 2,3-dichloro-6-nitrobenzyl chloride, Ethyl glycinate) step1 Condensation Reaction start->step1 intermediate1 N-substituted Glycine Ethyl Ester step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 Aniline Derivative step2->intermediate2 step3 First Cyclization (with Cyanogen Bromide) intermediate2->step3 intermediate3 Quinazoline Intermediate step3->intermediate3 step4 Second Cyclization (Imidazolone Ring Formation) intermediate3->step4 product Anagrelide step4->product purification Purification and Salt Formation product->purification final_product Anagrelide HCl purification->final_product

References

An In-Depth Technical Guide to the Pharmacodynamics of Anagrelide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anagrelide Hydrochloride is a potent platelet-reducing agent primarily indicated for the treatment of essential thrombocythemia (ET). Its mechanism of action is complex, involving multiple cellular pathways that collectively lead to a reduction in peripheral platelet counts. This technical guide provides a comprehensive overview of the pharmacodynamics of Anagrelide, detailing its effects on megakaryocytopoiesis, its role as a phosphodiesterase inhibitor, and its influence on key signaling pathways.

Primary Pharmacodynamic Effect: Inhibition of Megakaryocyte Maturation

The principal therapeutic effect of Anagrelide is its ability to inhibit the maturation of megakaryocytes, the precursor cells to platelets. This action leads to a decrease in platelet production and a subsequent reduction in the number of circulating platelets[1][2]. Anagrelide's effect is not on the proliferation of megakaryocytic-committed progenitor cells (CFU-M) at therapeutic concentrations, but rather on the later stages of megakaryocyte development[1][3].

Key Effects on Megakaryocytes:

  • Reduced Size and Ploidy: In-vivo and in-vitro studies have demonstrated that Anagrelide alters the maturation of megakaryocytes, leading to a decrease in their size and ploidy[1][3][4].

  • Disruption of Maturation: The drug interferes with the post-mitotic phase of megakaryocyte development, disrupting full maturation and leading to a predominance of precursor cells[3][5].

  • Inhibition of Proplatelet Formation: Anagrelide has been shown to inhibit proplatelet formation (PPF), the process by which mature megakaryocytes extend cytoplasmic projections that fragment into platelets. This effect is independent of its impact on megakaryocyte maturation[6].

These effects collectively result in a significant reduction in the production of functional platelets, thereby lowering the platelet count in patients with thrombocythemia.

Role as a Phosphodiesterase III (PDE3) Inhibitor

Anagrelide is a potent inhibitor of phosphodiesterase type III (PDE3), with a reported IC50 of 36 nM[7]. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE3 leads to increased intracellular levels of cAMP, which has various physiological effects.

However, it is crucial to note that the platelet-lowering effect of Anagrelide is largely considered to be independent of its PDE3 inhibitory activity[6][8]. The anti-aggregatory effects of Anagrelide, which are a direct consequence of PDE3 inhibition, are only observed at doses higher than those required for platelet reduction[9][10]. The cardiovascular side effects of Anagrelide, such as vasodilation, tachycardia, and palpitations, are attributed to its PDE3 inhibitory action[11][12].

Anagrelide's active metabolite, 3-hydroxy anagrelide, is approximately 40 times more potent in inhibiting PDE3 than the parent drug[9][13].

Key Signaling Pathways Modulated by Anagrelide

Anagrelide's pharmacodynamics involve the modulation of several key intracellular signaling pathways.

Gene expression studies have linked the anti-megakaryopoietic properties of Anagrelide to the activation of the eIF2α/ATF4 pathway[8][14]. Anagrelide induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the protein levels of Activating Transcription Factor 4 (ATF4)[14]. ATF4 is a transcription factor that upregulates the expression of genes involved in the integrated stress response, including TRIB3, a negative regulator of megakaryocytopoiesis[8]. This pathway appears to be central to Anagrelide's ability to inhibit megakaryocyte maturation and is independent of its PDE3 inhibitory action[8].

eIF2a_ATF4_Pathway Anagrelide Anagrelide eIF2a_P p-eIF2α (Phosphorylated) Anagrelide->eIF2a_P Induces Phosphorylation ATF4 ATF4 eIF2a_P->ATF4 Increases Expression TRIB3 TRIB3 ATF4->TRIB3 Induces Expression Megakaryocyte_Maturation Megakaryocyte Maturation TRIB3->Megakaryocyte_Maturation Inhibits

Anagrelide's effect on the eIF2α/ATF4 signaling pathway.

Thrombopoietin (TPO) is the primary cytokine responsible for regulating megakaryopoiesis and platelet production. Anagrelide has been shown to interfere with TPO-mediated signaling[15][16]. Studies have indicated that Anagrelide reduces TPO-mediated intracellular signaling events, potentially by affecting receptor binding or downstream signaling cascades[15][17]. This interference with TPO signaling contributes to the inhibition of megakaryocyte proliferation and differentiation[16].

TPO_Signaling_Pathway TPO TPO c_Mpl c-Mpl Receptor TPO->c_Mpl Binds Downstream_Signaling Downstream Signaling (e.g., JAK-STAT, MAPK) c_Mpl->Downstream_Signaling Activates Megakaryopoiesis Megakaryopoiesis Downstream_Signaling->Megakaryopoiesis Promotes Anagrelide Anagrelide Anagrelide->Downstream_Signaling Inhibits

Anagrelide's interference with TPO signaling.

Recent research has uncovered a novel mechanism of action for Anagrelide, particularly in the context of cancer cells, which may have implications for its effects on hematopoietic cells. Anagrelide has been shown to act as a "molecular glue," promoting the interaction between PDE3A and Schlafen family member 12 (SLFN12)[18][19]. This interaction creates a novel function for the complex, leading to cell cycle arrest or apoptosis in cells expressing both proteins[18][19]. While this mechanism has been primarily studied in cancer, it represents a potential avenue for understanding the broader cellular effects of Anagrelide.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of this compound.

Table 1: In Vitro Inhibitory Concentrations

Parameter Value Cell/Enzyme System Reference
IC50 for PDE3 36 nM Phosphodiesterase type III [7]
IC50 for PDE3A 30 - 80 nM Platelet cAMP PDE [13][20]
IC50 for 3-hydroxy anagrelide (PDE3A) 0.9 nM Platelet cAMP PDE [13]
EC50 for megakaryocytopoiesis inhibition 27 nM In vitro megakaryocytopoiesis [13]

| EC50 for 3-hydroxy anagrelide (megakaryocytopoiesis inhibition) | 48 nM | In vitro megakaryocytopoiesis |[13] |

Table 2: Clinical Pharmacodynamic Effects in Essential Thrombocythemia

Parameter Baseline (Mean ± SD) Post-Anagrelide Treatment (Mean ± SD) Reference
Platelet Count (x 10⁹/L) 1063 ± 419 361 ± 53 [4]
Platelet Production Rate (x 10⁹/L per day) 237 ± 74 81 [4]
Megakaryocyte Number (x 10⁶/kg) 14 8 [4]
Megakaryocyte Diameter (μm) 46 40 [4]
Megakaryocyte Volume (x 10³ μm³) 48 34 [4]
Megakaryocyte Mass (x 10¹⁰ μm³/kg) 66 28 [4]

| Modal Megakaryocyte Ploidy | 32N | 16N |[4] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Anagrelide's pharmacodynamics.

Objective: To assess the effect of Anagrelide on the differentiation and maturation of megakaryocytes from hematopoietic stem cells.

Methodology:

  • Cell Culture: CD34+ hematopoietic stem cells are cultured in a suitable medium supplemented with cytokines that promote megakaryocytic differentiation, such as thrombopoietin (TPO).

  • Drug Treatment: Anagrelide is added to the cultures at various concentrations.

  • Analysis: After a defined culture period (e.g., 10-14 days), cells are harvested and analyzed for megakaryocyte-specific markers (e.g., CD41a, CD61) using flow cytometry. Megakaryocyte ploidy can be determined by staining with a DNA-binding dye like propidium iodide. Proplatelet formation can be visually assessed and quantified by microscopy.

Megakaryocytopoiesis_Assay Start CD34+ Hematopoietic Stem Cells Culture Culture with TPO Start->Culture Treatment Add Anagrelide (Varying Concentrations) Culture->Treatment Incubation Incubate (10-14 days) Treatment->Incubation Analysis Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry (CD41a, CD61, Ploidy) Analysis->Flow_Cytometry Microscopy Microscopy (Proplatelet Formation) Analysis->Microscopy

Workflow for an in vitro megakaryocytopoiesis assay.

Objective: To determine the inhibitory activity of Anagrelide on PDE enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human PDE enzymes (e.g., PDE3A) are used.

  • Reaction Mixture: The assay is typically performed in a buffer containing the PDE enzyme, a fluorescently labeled cAMP substrate, and varying concentrations of Anagrelide.

  • Incubation: The reaction is incubated to allow for enzymatic degradation of the cAMP substrate.

  • Detection: A stop reagent is added, and the fluorescence of the product is measured. The degree of inhibition is calculated relative to a control without the inhibitor.

  • Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To investigate the effect of Anagrelide on the phosphorylation and expression of key proteins in signaling pathways.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., megakaryocytic cell line) is cultured and treated with Anagrelide for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-eIF2α, total eIF2α, ATF4) followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. Protein levels are quantified by densitometry.

Conclusion

The pharmacodynamics of this compound are multifaceted, with its primary therapeutic benefit in essential thrombocythemia stemming from the inhibition of megakaryocyte maturation and proplatelet formation. This effect is mediated, at least in part, through the modulation of the eIF2α/ATF4 signaling pathway and interference with TPO signaling. While Anagrelide is a potent PDE3 inhibitor, this action is primarily associated with its cardiovascular side effects rather than its platelet-lowering activity. A deeper understanding of these distinct mechanisms is crucial for optimizing its therapeutic use and for the development of novel agents with improved safety profiles for the treatment of myeloproliferative neoplasms.

References

Anagrelide's Role in Suppressing GATA-1 and FOG-1 Transcription Factors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anagrelide, a quinazoline derivative, is an established therapeutic agent for the management of essential thrombocythemia (ET), a myeloproliferative neoplasm characterized by an overproduction of platelets. While its clinical efficacy in reducing platelet counts is well-documented, the precise molecular mechanisms underpinning this effect have been a subject of ongoing investigation. A significant body of evidence now points to the suppression of key megakaryopoietic transcription factors, GATA-1 and its cofactor FOG-1 (Friend of GATA-1), as a central component of anagrelide's mechanism of action. This technical guide provides an in-depth exploration of anagrelide's role in modulating GATA-1 and FOG-1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Introduction

GATA-1 is a master regulatory transcription factor essential for the development of both erythroid and megakaryocytic lineages.[1][2] It plays a pivotal role in the terminal differentiation of megakaryocytes, the precursor cells to platelets. FOG-1 is a crucial multi-zinc finger protein that does not bind DNA directly but rather acts as a cofactor, physically interacting with GATA-1 to either activate or repress gene transcription in a context-dependent manner. The GATA-1/FOG-1 complex is indispensable for normal megakaryopoiesis.

In essential thrombocythemia, GATA-1 expression is significantly upregulated in the bone marrow.[1] Anagrelide therapy has been shown to normalize the expression of GATA-1, suggesting a direct therapeutic link.[1] This guide will delve into the specifics of this interaction, providing a comprehensive resource for researchers in hematology and drug development.

Quantitative Data on the Suppression of GATA-1 and FOG-1 by Anagrelide

The inhibitory effect of anagrelide on GATA-1 and FOG-1 expression has been demonstrated in both in vitro and clinical settings. The following tables summarize the key quantitative findings from published studies.

Parameter Cell Type/System Anagrelide Concentration Effect on GATA-1 mRNA Effect on FOG-1 mRNA Reference
mRNA ExpressionThrombopoietin-induced megakaryocytic differentiation of normal human hematopoietic cultures0.3μMReduced the rise in mRNA levelsReduced the rise in mRNA levels[3]
mRNA ExpressionPeripheral blood of patients with Essential ThrombocythemiaTherapeutic DosingSignificant reduction at 3 and 6 months of therapyNot Reported[1][2]

Note: While studies report a "reduction in the rise" and "significant reduction," specific fold-change or percentage of inhibition values are not consistently provided in the currently available literature.

Signaling Pathways and Molecular Mechanisms

Anagrelide's suppressive effect on GATA-1 and FOG-1 is believed to be mediated through an upstream signaling pathway involving the integrated stress response. This mechanism is independent of its well-known inhibitory effect on phosphodiesterase III (PDEIII).

Proposed Signaling Pathway

The current understanding suggests that anagrelide induces cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of Tribbles homolog 3 (TRIB3), which is a negative regulator of megakaryopoiesis. The precise mechanism by which this pathway leads to the downregulation of GATA-1 and FOG-1 is still under investigation but is a critical area of focus.

Anagrelide_Signaling_Pathway Anagrelide Anagrelide CellularStress Cellular Stress Anagrelide->CellularStress eIF2a eIF2α CellularStress->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation ATF4 ATF4 Translation (Increased) p_eIF2a->ATF4 TRIB3 TRIB3 Expression (Upregulated) ATF4->TRIB3 GATA1_FOG1 GATA-1 and FOG-1 Transcription TRIB3->GATA1_FOG1 Suppression Megakaryopoiesis Megakaryocyte Maturation GATA1_FOG1->Megakaryopoiesis Promotes

Anagrelide's proposed signaling pathway leading to GATA-1/FOG-1 suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of anagrelide on GATA-1 and FOG-1.

Megakaryocyte Differentiation from CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the in vitro differentiation of CD34+ HSPCs into megakaryocytes, a crucial system for studying the effects of anagrelide.

Materials:

  • CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)

  • Iscove's Modified Dulbecco's Media (IMDM) supplemented with 20% BIT (bovine serum albumin, insulin, transferrin)

  • Recombinant human thrombopoietin (TPO)

  • Recombinant human stem cell factor (SCF)

  • Recombinant human interleukin-6 (IL-6)

  • Recombinant human interleukin-1β (IL-1β)

  • Anagrelide hydrochloride

  • Cell culture plates

Procedure:

  • Isolate CD34+ HSPCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture the isolated CD34+ cells at a density of 1 x 10^5 cells/mL in IMDM supplemented with 20% BIT, 50 ng/mL SCF, 50 ng/mL TPO, and 20 ng/mL IL-6 for the initial 4 days to promote expansion and early differentiation.

  • On day 4, replace the culture medium with fresh IMDM containing 20% BIT, 50 ng/mL TPO, and 10 ng/mL IL-1β to promote terminal megakaryocyte differentiation.

  • For anagrelide treatment, add the desired concentration (e.g., 0.3 μM) of anagrelide to the culture medium at the initiation of differentiation or at specific time points during the culture period. A vehicle control (e.g., DMSO) should be run in parallel.

  • Continue the culture for a total of 10-14 days, monitoring megakaryocyte maturation by morphology and expression of surface markers such as CD41a and CD42b using flow cytometry.

Megakaryocyte_Differentiation_Workflow cluster_0 Day 0-4: Expansion & Early Differentiation cluster_1 Day 4-14: Terminal Differentiation cluster_2 Analysis CD34_Isolation Isolate CD34+ HSPCs Initial_Culture Culture with TPO, SCF, IL-6 CD34_Isolation->Initial_Culture Media_Change Change media to TPO, IL-1β Initial_Culture->Media_Change Anagrelide_Treatment Add Anagrelide (or vehicle) Media_Change->Anagrelide_Treatment Maturation Mature Megakaryocytes Anagrelide_Treatment->Maturation Analysis Flow Cytometry (CD41a/CD42b) qPCR (GATA-1/FOG-1) Western Blot Maturation->Analysis

Experimental workflow for megakaryocyte differentiation and anagrelide treatment.
Quantitative Real-Time PCR (qPCR) for GATA-1 and FOG-1 mRNA Expression

This protocol details the measurement of GATA-1 and FOG-1 mRNA levels in differentiated megakaryocytes.

Materials:

  • Differentiated megakaryocytes (from Protocol 4.1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • qPCR instrument

  • Primers for GATA-1, FOG-1, and a housekeeping gene (e.g., GAPDH, ACTB)

Primer Sequences (Human):

  • GATA-1 Forward: 5'-AGATTCCAGACACCCTCCTC-3'

  • GATA-1 Reverse: 5'-TCTGGTTTTGGCAGTAAGCA-3'

  • FOG-1 (ZFPM1) Forward: 5'-TGCCTTCAGTGAGTTTGGAG-3'

  • FOG-1 (ZFPM1) Reverse: 5'-AGTCATCTGACAGGGCAGAG-3'

  • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

  • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

  • Harvest differentiated megakaryocytes and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.

  • Perform qPCR using a master mix and the specified primers. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 30 seconds

  • Analyze the data using the ΔΔCt method, normalizing the expression of GATA-1 and FOG-1 to the housekeeping gene.

Western Blot Analysis for GATA-1 and FOG-1 Protein Expression

This protocol outlines the detection and quantification of GATA-1 and FOG-1 protein levels.

Materials:

  • Differentiated megakaryocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies:

    • Rabbit anti-GATA-1 antibody (e.g., Abcam, Cell Signaling Technology) - typical dilution 1:1000

    • Rabbit anti-FOG-1 (ZFPM1) antibody (e.g., Abcam, Santa Cruz Biotechnology) - typical dilution 1:1000

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin) - typical dilution 1:5000

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse differentiated megakaryocytes in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion

The suppression of the GATA-1 and FOG-1 transcription factors is a key mechanism through which anagrelide exerts its platelet-lowering effects in patients with essential thrombocythemia. This targeted action on a critical regulatory axis of megakaryopoiesis highlights the specificity of anagrelide's therapeutic benefit. Further elucidation of the upstream signaling pathways, particularly the link between the integrated stress response and the transcriptional regulation of GATA-1 and FOG-1, will provide deeper insights into the molecular pharmacology of anagrelide and may unveil novel therapeutic targets for myeloproliferative neoplasms. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these intricate molecular processes.

References

Anagrelide Hydrochloride: A Technical Guide to its Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Anagrelide hydrochloride is a quinazoline derivative approved for the treatment of thrombocythemia in myeloproliferative neoplasms. Its primary therapeutic action, the reduction of platelet count, is achieved through the inhibition of megakaryocyte maturation. However, anagrelide's clinical utility is accompanied by a distinct profile of off-target effects, primarily mediated by its potent inhibition of phosphodiesterase III (PDE3). This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological consequences of anagrelide's off-target activities. We present quantitative data on its inhibitory concentrations, detail the experimental protocols used to characterize these effects, and visualize the key signaling pathways using Graphviz diagrams. A novel off-target mechanism involving the formation of a PDE3A-SLFN12 complex, which induces cancer cell apoptosis, is also discussed, highlighting a potential new therapeutic application for anagrelide.

Introduction to this compound

Anagrelide is an oral medication primarily indicated for the cytoreduction of platelets in patients with essential thrombocythemia (ET) to decrease the risk of thrombotic events. While clinically effective in platelet reduction, anagrelide is known to elicit several side effects that are not directly related to its intended therapeutic action. These off-target effects are a critical consideration in patient management and a subject of ongoing research for both safety profiling and potential therapeutic repositioning.

On-Target Effect: Inhibition of Megakaryopoiesis

The intended therapeutic effect of anagrelide is the reduction of circulating platelet levels. This is achieved by specifically interfering with the post-mitotic phase of megakaryocyte development in the bone marrow. This disruption leads to a decrease in the size, ploidy, and overall maturation of megakaryocytes, the precursor cells to platelets[1]. Studies suggest that this action is mediated, at least in part, by the downregulation of key transcription factors essential for megakaryopoiesis, namely GATA-1 and its cofactor FOG-1[2][3][4]. This effect is specific to the megakaryocytic lineage, with no significant impact on erythroid or myeloid progenitor cells at therapeutic concentrations[5][6].

Primary Off-Target Effect: Phosphodiesterase III (PDE3) Inhibition

The most significant and well-characterized off-target effect of anagrelide is the potent inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[5][7][8]. The PDE3A isoform is highly expressed in cardiovascular tissue, including the heart and vascular smooth muscle, as well as in platelets[9]. Inhibition of PDE3A by anagrelide leads to an accumulation of intracellular cAMP, which is responsible for the majority of the drug's cardiovascular side effects, such as palpitations, tachycardia, and vasodilation[10][11][12]. It is important to note that the inhibition of platelet aggregation, another consequence of PDE3 inhibition, occurs at higher concentrations of anagrelide than those required for its platelet-lowering effect[5].

Quantitative Data on Anagrelide's Biological Activity

The following tables summarize the key quantitative parameters of anagrelide's activity from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations of Anagrelide

Target/ProcessIC50 / EC50Cell/System TypeReference(s)
Phosphodiesterase III (PDE3) Inhibition36 nM-[7][8]
30 - 80 nMPlatelet cAMP PDE[9]
Megakaryocyte Development Inhibition26 nMMarrow megakaryocytes[7]
Cytotoxicity in GIST882 cells16 nMGastrointestinal Stromal Tumor Cell Line[7]
Cytotoxicity in HeLa cells~4 nMCervical Cancer Cell Line (dependent on PDE3A/SLFN12)[9]
Platelet Aggregation Inhibition>1 µg/mLHuman Platelet-Rich Plasma[13]

Table 2: Clinically Observed Side Effects and Adverse Events

Adverse EffectIncidence (%) in Clinical TrialsMechanismReference(s)
Palpitations26% - 70%PDE3 Inhibition (Positive Chronotropy)[5]
Headache52%PDE3 Inhibition (Vasodilation)[5]
Diarrhea26% - 33%PDE3 Inhibition[5]
Nausea35%PDE3 Inhibition[5]
Edema / Fluid Retention22%PDE3 Inhibition (Vasodilation)[5]
TachycardiaCommonPDE3 Inhibition (Positive Chronotropy)[5][12]
Cardiomyopathy / Heart FailureRare (0% - 3.5%)PDE3 Inhibition (Positive Inotropy)[12]
Interstitial Lung DiseaseRareUnknown[5]
QT Interval ProlongationRareUnknown[5]

Key Off-Target Signaling Pathways

PDE3 Inhibition and Cardiovascular Effects

The inhibition of PDE3 by anagrelide is the central mechanism for its cardiovascular off-target effects. By preventing the breakdown of cAMP, anagrelide elevates its intracellular levels in cardiac and vascular smooth muscle cells.

  • In Cardiac Myocytes: Increased cAMP activates Protein Kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban. This leads to increased intracellular calcium levels, resulting in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects. These effects manifest clinically as palpitations and tachycardia[11].

  • In Vascular Smooth Muscle Cells: Elevated cAMP levels in vascular smooth muscle also activate PKA, which leads to the inhibition of myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, causing muscle relaxation and vasodilation. This vasodilation can result in headaches and hypotension[10].

PDE3_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cardiac / Vascular Smooth Muscle Cell Anagrelide Anagrelide PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts Ca_Channel L-type Ca2+ Channels PKA->Ca_Channel Phosphorylates (Cardiac) Myosin Myosin Light Chain Kinase PKA->Myosin Inhibits (Vascular) Response_Heart Increased Contractility & Heart Rate Ca_Channel->Response_Heart Leads to Response_Vessel Vasodilation Myosin->Response_Vessel Leads to Molecular_Glue_Pathway cluster_cell Cancer Cell (Expressing PDE3A & SLFN12) Anagrelide Anagrelide PDE3A PDE3A Anagrelide->PDE3A Binds to Complex PDE3A-Anagrelide-SLFN12 Ternary Complex PDE3A->Complex Forms complex with SLFN12 SLFN12 (Inactive RNase) SLFN12->Complex Active_SLFN12 SLFN12 (Active RNase) Complex->Active_SLFN12 Activates Ribosomes Ribosomes Active_SLFN12->Ribosomes Degrades rRNA Apoptosis Apoptosis Ribosomes->Apoptosis Leads to Megakaryocyte_Assay_Workflow CD34 Isolate CD34+ Progenitor Cells Culture Culture with TPO & Cytokines CD34->Culture Treat Add Anagrelide (or Vehicle) Culture->Treat Incubate Incubate 10-14 Days Treat->Incubate Stain Stain with Anti-CD41a/CD42b Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Quantify: - % Mature MKs - Ploidy Distribution Analyze->Result

References

An In-depth Technical Guide on the Molecular Structure and Properties of Anagrelide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Anagrelide Hydrochloride, a quinazoline derivative primarily utilized in the management of essential thrombocythemia. It details the compound's molecular characteristics, mechanism of action, and key experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of Anagrelide.[1] It is a synthetic compound known for its platelet-reducing capabilities.[2] The fundamental structure and properties are critical for its formulation, delivery, and biological activity.

Chemical Identifiers and Structure:

  • IUPAC Name: 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride[1]

  • CAS Number: 58579-51-4[3][4][5]

  • Molecular Formula: C₁₀H₇Cl₂N₃O·HCl or C₁₀H₈Cl₃N₃O[2][3][5]

  • Synonyms: Agrylin, BL-4162A, BMY-26538-01[2][3][4]

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Weight 292.55 g/mol [3][5][6]
Appearance White to off-white crystalline powder/solid[2][7]
Melting Point >280°C[8]
Solubility DMSO: ≥4.9 mg/mL, up to 14 mg/mL Water: Insoluble Ethanol: Insoluble Methanol: Soluble[2][5][6]
Purity (Typical) ≥95% to ≥98%[4][5][7]
Storage Temperature -20°C or 2-8°C[5][7][8]
UV/Vis. (λmax) 216, 257 nm[4][7]
InChIKey TVWRQCIPWUCNMI-UHFFFAOYSA-N[2][4][8]

Mechanism of Action

Anagrelide's primary therapeutic effect is the reduction of elevated platelet counts. This is achieved mainly through the targeted inhibition of megakaryocyte maturation.[9][10] While the complete mechanism is still under investigation, the principal pathway involves the inhibition of phosphodiesterase 3 (PDE3).[4][10][11]

  • PDE3 Inhibition: Anagrelide is a potent inhibitor of phosphodiesterase 3 (PDE3), with an IC₅₀ value of 36 nM for the human platelet enzyme.[4][8]

  • Increased cAMP Levels: PDE3 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Anagrelide causes an increase in intracellular cAMP levels within megakaryocytes.[11]

  • Inhibition of Megakaryocyte Maturation: The elevated cAMP signaling disrupts the terminal stages of megakaryocyte differentiation and maturation in the bone marrow.[9][11] This leads to a decrease in the production and release of new platelets into the bloodstream.[9]

  • Suppression of Transcription Factors: Some evidence suggests that Anagrelide's activity may also involve the indirect suppression of key transcription factors necessary for megakaryocytopoiesis, including GATA-1 and FOG-1.[12]

  • Platelet Aggregation Inhibition: At higher concentrations than those required for platelet reduction, Anagrelide also inhibits platelet aggregation induced by ADP, collagen, and other agonists, an effect also attributed to PDE3 inhibition.[1][4][12]

Anagrelide_Mechanism cluster_cell Megakaryocyte PDE3 PDE3 cAMP cAMP pka PKA / Other Effectors cAMP->pka Activates maturation Megakaryocyte Maturation & Differentiation pka->maturation Inhibits platelets Platelet Production maturation->platelets anagrelide Anagrelide HCl anagrelide->PDE3 atp ATP ac Adenylyl Cyclase ac->cAMP Converts

Caption: Anagrelide's primary mechanism of action via PDE3 inhibition.

Experimental Protocols

This section details methodologies for the synthesis, characterization, and biological evaluation of this compound.

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature.[13] The key stages are summarized below:

  • Preparation of 2,3-Dichlorobenzyl Alcohol: 2,3-dichlorobenzoic acid is reduced using a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., aluminum trichloride).

  • Nitration: The resulting 2,3-dichlorobenzyl alcohol is nitrated to form 2,3-dichloro-6-nitrobenzyl alcohol using a nitrating agent such as a mixture of concentrated nitric and sulfuric acids.

  • Chlorination: The alcohol is converted to 2,3-dichloro-6-nitro-benzyl chloride.

  • Glycine Ester Addition: The benzyl chloride derivative is reacted with glycine ethyl ester to produce N-(2,3-dichloro-6-nitrobenzyl) glycine ethyl ester hydrochloride.

  • Nitro Group Reduction: The nitro group is reduced to an amine, yielding N-(6-amino-2,3-dichlorobenzyl) glycine ethyl ester.

  • Cyclization: The intermediate is cyclized to form the imidazoquinazoline ring structure, resulting in crude Anagrelide. This is then treated with hydrochloric acid to form the crude hydrochloride salt.

  • Purification: The crude product is purified by recrystallization. The material is dissolved in a heated mixture of acetonitrile and 6N hydrochloric acid, filtered while hot, and then cooled slowly to allow for the precipitation of pure this compound crystals.[13]

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is used for the identification and quantification of this compound in bulk drug and pharmaceutical dosage forms.[14]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Inertsil ODS-3V C18 (150 × 4.6 mm, 5 μm particle size).[14]

  • Mobile Phase: A mixture of 0.1% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[14]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 257 nm.[4][7]

  • Sample Preparation: A stock solution is prepared by dissolving the compound in a suitable solvent like DMSO, followed by dilution with the mobile phase to the desired concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume (e.g., 20 µL) of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of the compound (expected retention time is approximately 6.985 minutes).[14]

    • Quantify the amount of this compound by comparing the peak area to that of a reference standard.

This protocol describes a method to determine the inhibitory activity of this compound against the PDE3 enzyme.

  • Materials: Recombinant human PDE3 enzyme, cyclic AMP (cAMP) as the substrate, 5'-nucleotidase, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure:

    • Prepare a series of dilutions of this compound in an appropriate buffer (e.g., Tris-HCl) containing DMSO (final DMSO concentration should be kept constant, typically <1%).

    • In a 96-well plate, add the PDE3 enzyme to each well.

    • Add the this compound dilutions to the wells (include a vehicle control with no inhibitor and a positive control with a known PDE3 inhibitor).

    • Initiate the reaction by adding cAMP to each well. Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).

    • Stop the PDE3 reaction and initiate the second enzymatic step by adding 5'-nucleotidase. This enzyme converts the reaction product, 5'-AMP, into adenosine and inorganic phosphate. Incubate for an additional 10-15 minutes.

    • Add the phosphate detection reagent to each well. This reagent reacts with the inorganic phosphate to produce a colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the results and determine the IC₅₀ value.

This assay evaluates the effect of this compound on the differentiation of hematopoietic progenitor cells into mature megakaryocytes.[4]

  • Cell Source: Human CD34+ hematopoietic progenitor cells isolated from bone marrow or cord blood.

  • Culture Medium: A suitable cytokine-supplemented medium (e.g., Iscove's Modified Dulbecco's Medium) containing thrombopoietin (TPO) to induce megakaryocytic differentiation.

  • Procedure:

    • Culture CD34+ cells in the presence of TPO and varying concentrations of this compound (from nM to µM range). Include a vehicle control (DMSO).

    • Incubate the cells for 10-14 days at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, harvest the cells.

    • Analyze megakaryocyte differentiation using flow cytometry. Stain the cells with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

    • Quantify the percentage of mature megakaryocytes (CD41a+/CD42b+ cells) in each treatment condition.

    • Determine the IC₅₀ value of this compound for the inhibition of megakaryocytopoiesis by plotting the percentage of inhibition against the drug concentration.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_activity Biological Activity Assessment s1 Multi-step Chemical Synthesis s2 Crude Anagrelide HCl s1->s2 s3 Recrystallization s2->s3 s4 Pure Anagrelide HCl s3->s4 a1 RP-HPLC Analysis s4->a1 b1 In Vitro PDE3 Enzyme Assay s4->b1 b2 Cell-Based Megakaryocyte Differentiation Assay s4->b2 a2 Structure & Purity Confirmation a1->a2 b3 Determination of IC₅₀ Values b1->b3 b2->b3 start Anagrelide HCl R&D start->s1

Caption: General experimental workflow for this compound.

References

Absorption, distribution, metabolism, and excretion (ADME) profile of Anagrelide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anagrelide is an orally active imidazoquinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with myeloproliferative neoplasms, to reduce elevated platelet counts and the associated risk of thrombosis.[1][2] Its primary mechanism of action involves the dose-dependent inhibition of megakaryocyte maturation in the post-mitotic phase, which selectively reduces platelet production.[3][4][5] While anagrelide is also a potent inhibitor of phosphodiesterase 3A (PDE3A), this activity is associated with its cardiovascular side effects and is not the primary mechanism for its platelet-lowering effect.[1][6][7] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of anagrelide is critical for optimizing its therapeutic use, managing potential drug interactions, and guiding further drug development. This technical guide provides a comprehensive overview of the pharmacokinetic profile of anagrelide for researchers and drug development professionals.

Absorption

Following oral administration, anagrelide is rapidly and extensively absorbed from the gastrointestinal tract.[3][8] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low solubility, which suggests that its absorption rate is limited by its dissolution.[4] Pharmacokinetic studies have demonstrated dose-proportional linearity within the therapeutic range of 0.5 mg to 2.5 mg.[4][6]

In fasted healthy subjects, peak plasma concentrations (Tmax) of anagrelide are reached approximately 1 hour after administration.[1][6][9] The oral bioavailability is estimated to be around 70%.[1][8]

The presence of food alters the absorption profile of immediate-release anagrelide. Co-administration with food decreases the maximum plasma concentration (Cmax) by 14% but increases the total drug exposure (AUC) by 20%.[6][10][9][11] For its primary active metabolite, 3-hydroxy anagrelide, food decreases the Cmax by 29% but does not significantly affect the AUC.[6][10][9] These food-related effects are not considered to be clinically significant.[9]

Table 1: Pharmacokinetic Parameters of Anagrelide and its Active Metabolite in Healthy Fasted Adults

ParameterAnagrelide3-Hydroxy Anagrelide (Active Metabolite)
Tmax (Time to Peak Concentration) ~1.0 - 2.0 hours[1][4][12]~1.0 - 2.0 hours[4]
Terminal Half-life (t½) ~1.3 - 1.5 hours[1][2][6][13]~2.5 - 3.9 hours[1][4][6][12]

Table 2: Effect of Food on Anagrelide Pharmacokinetics (Single 1 mg Dose)

CompoundParameterChange with Food
Anagrelide Cmax↓ 14%[6][10][9][11]
AUC↑ 20%[6][10][9][11]
3-Hydroxy Anagrelide Cmax↓ 29%[6][10][9]
AUCNo significant effect[6][10][9]

Distribution

Detailed information regarding the volume of distribution and the extent of plasma protein binding for anagrelide and its metabolites is not extensively documented in publicly available literature.[1]

Metabolism

Anagrelide undergoes extensive first-pass metabolism, primarily in the liver.[4][12][14] The principal enzyme responsible for its biotransformation is cytochrome P450 1A2 (CYP1A2).[1][4][6][12][15] This metabolic process yields two major metabolites:

  • 3-hydroxy anagrelide (BCH24426): This is the primary active metabolite.[1][4] It demonstrates similar potency and efficacy to the parent drug in its platelet-lowering effect.[1][6] However, it is approximately 40 times more potent as a PDE3 inhibitor than anagrelide, which likely contributes to the cardiovascular side effects observed with the drug.[1][6][12] The systemic exposure (AUC) to 3-hydroxy anagrelide is about twice that of the parent compound.[6][12]

  • 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603): This is an inactive metabolite.[1][4][6]

The metabolic cascade involves the initial CYP1A2-mediated conversion of anagrelide to the active 3-hydroxy anagrelide, which is subsequently metabolized, also by CYP1A2, to the inactive RL603 metabolite.[6]

Anagrelide_Metabolism Anagrelide Anagrelide (Parent Drug) Metabolite1 3-Hydroxy Anagrelide (Active Metabolite) Anagrelide->Metabolite1 CYP1A2 Metabolite2 RL603 (Inactive Metabolite) Metabolite1->Metabolite2 CYP1A2

Caption: Metabolic pathway of anagrelide via CYP1A2.

Excretion

The primary route of elimination for anagrelide and its metabolites is through the kidneys.[1][14] Following an oral dose, over 70% of the administered radioactivity is recovered in the urine.[11] A smaller fraction, approximately 10%, is excreted in the feces via bile.[14] The elimination of the parent drug is rapid, with very little accumulating in the plasma upon repeated dosing.[11]

Table 3: Urinary Excretion of Anagrelide and its Metabolites (% of Administered Dose)

Compound% Recovered in Urine
Anagrelide (Unchanged) < 1%[1][6]
3-Hydroxy Anagrelide ~3%[1][6]
RL603 16 - 20%[1][6]

Pharmacokinetics in Special Populations

The pharmacokinetic profile of anagrelide can be significantly altered in specific patient populations, necessitating careful monitoring and dose adjustments.

  • Hepatic Impairment: Anagrelide exposure is substantially increased in patients with liver dysfunction. A study in subjects with moderate hepatic impairment showed an 8-fold increase in the total exposure (AUC) of anagrelide compared to healthy individuals.[11][14][16] Consequently, anagrelide is contraindicated in patients with severe hepatic impairment and should be used with caution and at a reduced starting dose in those with mild to moderate impairment.[14][16][17][18]

  • Renal Impairment: The pharmacokinetics of anagrelide are not significantly affected by renal function. Studies in subjects with severe renal impairment (Creatinine Clearance <30 mL/min) showed no meaningful changes in its pharmacokinetic profile.[11][14][16]

  • Geriatric Population: Pharmacokinetic differences have been observed in elderly patients (≥65 years) compared to younger adults. In elderly patients, the Cmax and AUC of anagrelide were 36% and 61% higher, respectively.[11][16][19] Conversely, the Cmax and AUC of the active metabolite, 3-hydroxy anagrelide, were 42% and 37% lower, respectively.[11][16][19] These differences are not considered to necessitate a specific dose adjustment for the elderly.[19][20]

Table 4: Impact of Organ Impairment on Anagrelide Pharmacokinetics

PopulationKey Pharmacokinetic FindingClinical Recommendation
Moderate Hepatic Impairment 8-fold increase in Anagrelide AUC[11][14][16]Start with 0.5 mg/day and monitor closely.[18][21]
Severe Hepatic Impairment Not studied, but significant risk expected.Contraindicated.[14][16]
Severe Renal Impairment (CrCl <30 mL/min) No significant effect on pharmacokinetics.[11][14][16]No dose adjustment required.[18]

Drug-Drug Interactions

The metabolism of anagrelide via CYP1A2 is a major source of potential drug-drug interactions.

  • CYP1A2 Inhibitors: Co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can increase the plasma concentration of anagrelide, potentially leading to an increased risk of adverse events.[9][22]

  • CYP1A2 Inducers: Conversely, CYP1A2 inducers (e.g., omeprazole, smoking) can decrease anagrelide exposure, which may reduce its efficacy.[9]

  • Aspirin: Concomitant use of anagrelide and aspirin has been shown to increase the risk of major hemorrhagic events.[9][22] The potential risks and benefits should be carefully assessed before initiating combination therapy.[22]

  • QTc-Prolonging Drugs: Anagrelide can prolong the QTc interval. Therefore, its use should be avoided with other medications known to have this effect (e.g., amiodarone, clarithromycin, haloperidol).[22][23]

  • PDE3 Inhibitors: As a PDE3 inhibitor itself, anagrelide's cardiovascular effects (e.g., tachycardia, palpitations) may be potentiated when used with other drugs in this class, such as cilostazol or amrinone.[1][22]

Anagrelide_Interactions cluster_0 Modulators of CYP1A2 cluster_1 Clinical Outcome Inhibitors CYP1A2 Inhibitors (e.g., Fluvoxamine) CYP1A2 CYP1A2 Enzyme Inhibitors->CYP1A2 Inhibits Inducers CYP1A2 Inducers (e.g., Omeprazole) Inducers->CYP1A2 Induces Anagrelide Anagrelide Metabolism CYP1A2->Anagrelide Metabolizes Increased ↑ Anagrelide Exposure (Increased Risk of Toxicity) Anagrelide->Increased Decreased ↓ Anagrelide Exposure (Decreased Efficacy) Anagrelide->Decreased

Caption: Key metabolic drug-drug interaction pathways for anagrelide.

Experimental Methodologies

The characterization of anagrelide's ADME profile relies on established clinical pharmacology study designs and bioanalytical techniques.

Protocol for a Typical Human Pharmacokinetic Study: A common approach to evaluate the pharmacokinetics of anagrelide, including bioavailability and food effect, is the single-center, single-dose, randomized, open-label, crossover study in healthy volunteers.[24][25]

  • Subject Recruitment: Healthy, non-smoking adult volunteers within a specified age and BMI range are recruited after providing informed consent.[24]

  • Study Design: A two- or three-way crossover design is typically employed, where each subject receives the different treatments (e.g., test formulation, reference formulation, fed vs. fasted state) in a randomized sequence, separated by adequate washout periods (e.g., 6-7 days).[24][25]

  • Dosing and Sample Collection: After an overnight fast, subjects are administered a single oral dose of anagrelide. For food-effect arms, the dose is given after a standardized high-fat meal. Serial blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at various intervals up to 24-48 hours post-dose).[24]

  • Bioanalysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Plasma concentrations of anagrelide and its key metabolites (3-hydroxy anagrelide, RL603) are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][24][25] This technique provides the necessary sensitivity and selectivity for accurate measurement.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data for each subject are analyzed using noncompartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUCt (area under the curve to the last measurable time point), AUC∞ (area under the curve extrapolated to infinity), and t½ (terminal elimination half-life).[24]

  • Statistical Analysis: Statistical tests are performed on the log-transformed pharmacokinetic parameters (Cmax, AUC) to assess bioequivalence or the significance of an intervention like food intake.[24]

PK_Study_Workflow A Subject Screening & Informed Consent B Randomization to Treatment Sequence A->B C Period 1: Dosing (e.g., Fasted State) B->C D Serial Blood Sampling C->D E Washout Period D->E H Plasma Sample Analysis (LC-MS/MS) D->H F Period 2: Dosing (e.g., Fed State) E->F G Serial Blood Sampling F->G G->H I Pharmacokinetic Analysis (Noncompartmental) H->I J Statistical Evaluation & Reporting I->J

Caption: General workflow for a crossover anagrelide pharmacokinetic study.

References

Methodological & Application

Anagrelide Hydrochloride: Application Notes and Protocols for In-Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide Hydrochloride is a quinazoline derivative recognized for its platelet-reducing effects in the treatment of thrombocythemia. Beyond its impact on megakaryocyte maturation, Anagrelide is also a potent inhibitor of platelet aggregation.[1][2] This property is primarily attributed to its activity as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme crucial for regulating intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] These application notes provide detailed protocols for the use of this compound in in-vitro platelet aggregation assays, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-aggregatory effect by inhibiting PDE3A, the predominant PDE isoform in platelets.[1] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate cAMP-dependent protein kinase (PKA), which then phosphorylates various substrate proteins. This phosphorylation cascade ultimately inhibits agonist-induced increases in intracellular calcium concentration, a critical step in platelet activation and aggregation.[3]

Anagrelide_Mechanism cluster_agonists Platelet Agonists ADP ADP Aggregation Aggregation ADP->Aggregation Collagen Collagen Collagen->Aggregation Thrombin Thrombin Thrombin->Aggregation

Quantitative Data Summary

The inhibitory effects of this compound on platelet aggregation are dose-dependent and can be quantified by determining its IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against various platelet agonists.

ParameterAgonistSpeciesAssay TypeValueReference
IC50 cAMP PhosphodiesteraseHuman PlateletsEnzyme Assay30-80 nM[1]
IC50 PDE3Not SpecifiedEnzyme Assay36 nM[4]
EC50 ADPHumanPlatelet-Rich Plasma<1 µg/mL[1]
EC50 CollagenHumanPlatelet-Rich Plasma<1 µg/mL[1]
EC50 Arachidonic AcidHumanPlatelet-Rich Plasma<1 µg/mL[1]
EC50 ThrombinHumanPlatelet-Rich Plasma<1 µg/mL[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the solubility information, this compound can be dissolved in DMSO to prepare a stock solution. A concentration of 10 mM is a common starting point.

  • To prepare a 10 mM stock solution, dissolve 2.9255 mg of this compound (MW: 292.55 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Note: The final concentration of DMSO in the platelet aggregation assay should be kept below 0.5% to minimize solvent-induced effects on platelet function.

In-Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on agonist-induced platelet aggregation.

LTA_Workflow

Materials and Equipment:

  • Light Transmission Aggregometer

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) prepared from fresh human blood collected in 3.2% sodium citrate.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Platelet agonists (e.g., Adenosine diphosphate (ADP), Collagen, Arachidonic Acid, Thrombin)

  • Saline or appropriate buffer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medications for at least two weeks.

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Protocol:

    • Pre-warm the PRP and PPP aliquots to 37°C.

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

    • Add the desired concentration of this compound or vehicle (DMSO) to the PRP. The final DMSO concentration should not exceed 0.5%.

    • Incubate the PRP with Anagrelide or vehicle for a predetermined time (e.g., 5-15 minutes) at 37°C in the aggregometer.

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the corresponding PPP.

    • Initiate the aggregation by adding the platelet agonist (e.g., ADP, collagen) to the cuvette. The final concentration of the agonist should be pre-determined to induce a submaximal aggregation response.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated by the aggregometer software based on the change in light transmission.

    • To determine the IC50 value of Anagrelide, perform a dose-response curve with serial dilutions of the compound.

    • Calculate the percentage inhibition for each concentration of Anagrelide relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the Anagrelide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Concluding Remarks

This compound is a valuable tool for in-vitro studies of platelet function. Its well-defined mechanism of action as a PDE3 inhibitor allows for the investigation of the cAMP signaling pathway in platelets. The protocols provided herein offer a framework for researchers to reliably assess the anti-aggregatory properties of Anagrelide and other compounds with similar mechanisms. Careful adherence to standardized procedures for platelet preparation and aggregation assays is crucial for obtaining reproducible and accurate results.

References

Application Notes and Protocols for Anagrelide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the Potency of Anagrelide Hydrochloride for In Vitro Research

This compound is a potent, orally active quinazoline derivative recognized for its platelet-lowering capabilities. In the realm of cellular biology and drug development, it serves as a critical tool for investigating the intricate processes of megakaryopoiesis and thrombopoiesis. Its primary mechanism of action involves the inhibition of phosphodiesterase III (PDE3), which subsequently disrupts the maturation of megakaryocytes, the precursors to platelets.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and utilization of this compound solutions for cell culture experiments.

Data Summary: this compound in Cell Culture

The following table summarizes key quantitative data for the use of this compound in in vitro studies. It is crucial to note that optimal concentrations may vary depending on the cell type and specific experimental conditions.

ParameterValueSource(s)
Molecular Weight 292.55 g/mol (anhydrous)
Solubility - DMSO: ≥4.9 mg/mL- Dimethylformamide (DMF): ~0.25 mg/mL- Aqueous Buffers: Sparingly soluble- Ethanol: Insoluble- Water: Insoluble[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[2]
Storage of Powder -20°C for up to 4 years[2]
Storage of Stock Solution (in DMSO) - -80°C for up to 1 year- -20°C for up to 1 month- Avoid repeated freeze-thaw cycles
Storage of Aqueous Working Solution Not recommended for more than one day[2]
Typical In Vitro Working Concentrations 5 ng/mL - 10 µM[3][4]
IC50 (Megakaryocyte Development) ~26 nM[2]
IC50 (PDE3 Inhibition) ~36 nM[2]
Final DMSO Concentration in Culture Should not exceed 0.5%, ideally ≤0.1% to minimize cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.[3][5][6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.926 mg of this compound (based on a molecular weight of 292.55 g/mol ).

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell type

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. For instance, to prepare a 1 µM working solution, you can add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.

  • DMSO Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Prepare this by adding the corresponding volume of DMSO to the cell culture medium.

  • Treatment of Cells: Add the prepared working solutions (and the vehicle control) to your cell cultures. Ensure the final volume of the added solution does not significantly dilute the culture medium (typically, a 1:100 or 1:1000 dilution of the working solution into the culture well is appropriate).

In Vitro Megakaryocyte Differentiation Assay from CD34+ Hematopoietic Stem Cells

This protocol provides a general workflow for assessing the effect of this compound on the differentiation of CD34+ cells into megakaryocytes.

Materials:

  • Isolated human CD34+ hematopoietic stem cells

  • Serum-free medium (SFM) supplemented with appropriate cytokines for megakaryocyte differentiation (e.g., recombinant human thrombopoietin (rhTPO) at 50 ng/mL)

  • This compound working solutions and DMSO vehicle control

  • 12-well tissue culture plates

  • Flow cytometer

  • Antibodies for megakaryocyte surface markers (e.g., anti-CD41-PE and anti-CD42a-APC)

Procedure:

  • Cell Seeding: Seed the CD34+ cells at a density of 5 x 10^5 cells/mL in a 12-well plate with SFM containing rhTPO.[6]

  • Treatment: Add the prepared this compound working solutions at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and the DMSO vehicle control to the respective wells.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired differentiation period (typically 7-14 days).[6]

  • Monitoring: Monitor the cells periodically for morphological changes indicative of megakaryocyte differentiation.

  • Flow Cytometry Analysis: At the end of the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41 and CD42a).

  • Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of mature megakaryocytes (CD41+/CD42a+ cells) in the treated versus control groups to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound in Megakaryocytes

Anagrelide_Signaling_Pathway Anagrelide Anagrelide Hydrochloride PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 eIF2a eIF2α cAMP cAMP PDE3->cAMP Degrades eIF2a_P p-eIF2α PKA Protein Kinase A (PKA) cAMP->PKA Activates eIF2a->eIF2a_P Phosphorylation ATF4 Activating Transcription Factor 4 (ATF4) eIF2a_P->ATF4 Upregulates Translation Megakaryopoiesis_Genes Megakaryopoiesis- related Genes (e.g., GATA-1, FOG-1) ATF4->Megakaryopoiesis_Genes Regulates Expression Maturation_Inhibition Inhibition of Megakaryocyte Maturation Megakaryopoiesis_Genes->Maturation_Inhibition

Caption: Anagrelide's mechanism of action in megakaryocytes.

Experimental Workflow: In Vitro Megakaryocyte Differentiation Assay

Experimental_Workflow start Start isolate_cd34 Isolate CD34+ Cells from Cord Blood start->isolate_cd34 seed_cells Seed CD34+ Cells in Culture with TPO isolate_cd34->seed_cells treat_cells Treat Cells with Anagrelide/DMSO seed_cells->treat_cells prepare_anagrelide Prepare Anagrelide Working Solutions & DMSO Control prepare_anagrelide->treat_cells incubate Incubate for 7-14 Days (37°C, 5% CO2) treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells stain_cells Stain with Anti-CD41 and Anti-CD42a Antibodies harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Quantify Percentage of Mature Megakaryocytes flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for assessing Anagrelide's effect on megakaryocyte differentiation.

References

High-performance liquid chromatography (HPLC) method for Anagrelide quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Anagrelide in pharmaceutical formulations. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis and stability studies. The protocol employs a reversed-phase C18 column with UV detection, providing excellent separation and quantification of Anagrelide.

Introduction

Anagrelide is a medication used to treat essential thrombocythemia, a condition characterized by the overproduction of platelets.[1][2] It functions by inhibiting the maturation of platelets from megakaryocytes.[2][3] The precise mechanism of action is not fully elucidated but is known to involve the inhibition of phosphodiesterase III (PDE III).[2][3] Given its critical therapeutic role, it is imperative to have a reliable analytical method for the quantification of Anagrelide in pharmaceutical dosage forms to ensure product quality and consistency. This document provides a detailed protocol for an HPLC method that has been validated in accordance with ICH guidelines.[4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Instrument Waters Alliance liquid chromatography (Model 2695) with a diode array detector (Model 2996) or equivalent[4]
Column Kromasil C18 (150 x 4.6 mm; 5µm)[4]
Mobile Phase Phosphate buffer (pH 2.5) : Acetonitrile (75:25 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 250 nm[4]
Injection Volume 10 µL[4]
Column Temperature 25°C[4]
Run Time Approximately 8 minutes[1]
Preparation of Solutions

Buffer Preparation (Phosphate buffer, pH 2.5): Dissolve 6.8 g of potassium dihydrogen orthophosphate in 800 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid and make up the volume to 1000 mL with water. Filter the solution through a 0.45 µm membrane filter.[4]

Mobile Phase Preparation: Mix the prepared phosphate buffer (pH 2.5) and acetonitrile in a ratio of 75:25 (v/v). Degas the mobile phase by sonication before use.[4]

Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of Anagrelide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up the volume to the mark.[1]

Working Standard Solution Preparation (100 µg/mL): From the standard stock solution, prepare a working standard solution of 100 µg/mL by appropriate dilution with the mobile phase.[4]

Sample Preparation (from Capsules): Take the contents of five "Agrylin" (1.0 mg) capsules and transfer them to a 50 mL volumetric flask. Add approximately 30 mL of the diluent (phosphate buffer pH 2.5 and acetonitrile in a 50:50 v/v ratio) and sonicate for 25 minutes. Make up the volume with the diluent to obtain a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm membrane filter before injection.[4]

Method Validation Summary

The HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[4] The results are summarized in the tables below.

Table 2: Linearity Data

Concentration Range (µg/mL)Correlation Coefficient (r²)
5-30> 0.99[5]
20-120Linear[1]
4-12> 0.99[6]

Table 3: Accuracy (Recovery) Data

Concentration LevelMean Recovery (%)
50%99.4 - 100.3[7]
100%99.4 - 100.3[7]
150%99.4 - 100.3[7]

Table 4: Precision Data

Precision Type% RSD
Intra-day1.1[7]
Inter-day1.5[7]

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.019[7]
Limit of Quantification (LOQ)0.054[7]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Anagrelide was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The drug was found to be stable in aqueous and basic conditions but showed some degradation in acidic, peroxide, and under UV light and sunlight exposure.[1] The developed method was able to successfully separate the degradation products from the parent drug.[4]

Protocols

Protocol 1: HPLC Analysis of Anagrelide
  • Prepare the mobile phase, standard, and sample solutions as described above.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the detection wavelength to 250 nm.[4]

  • Inject 10 µL of the blank (mobile phase), followed by the standard solution, and then the sample solution into the HPLC system.

  • Record the chromatograms and determine the peak area for Anagrelide. The retention time for Anagrelide is expected to be approximately 4.8 minutes under these conditions.[4]

  • Calculate the concentration of Anagrelide in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study
  • Acid Degradation: To a stock solution of Anagrelide, add a suitable amount of acid (e.g., 0.1 N HCl) and heat if necessary. Neutralize the solution before injection.

  • Base Degradation: To a stock solution of Anagrelide, add a suitable amount of base (e.g., 0.1 N NaOH) and heat if necessary. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the Anagrelide stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Keep the solid drug and drug solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose the drug solution to UV light for a specified period.[7]

  • Analyze the stressed samples using the developed HPLC method and observe for any degradation peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Buffer Preparation (Phosphate, pH 2.5) prep_mobile Mobile Phase Preparation (Buffer:ACN 75:25) prep_buffer->prep_mobile hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Samples (Blank, Standard, Sample) prep_std->injection prep_sample Sample Solution Preparation (from capsules) prep_sample->injection hplc_system->injection detection UV Detection at 250 nm injection->detection chrom_acq Chromatogram Acquisition detection->chrom_acq peak_int Peak Integration & Area Calculation chrom_acq->peak_int quant Quantification of Anagrelide peak_int->quant

Caption: Experimental workflow for Anagrelide quantification by HPLC.

anagrelide_pathway cluster_cell Megakaryocyte cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome anagrelide Anagrelide eif2a eIF2α Phosphorylation anagrelide->eif2a induces atf4 ATF4 Protein Levels Increase eif2a->atf4 leads to trib3 TRIB3 Expression Increase atf4->trib3 induces maturation_inhibition Inhibition of Maturation trib3->maturation_inhibition contributes to platelet_reduction Reduced Platelet Production maturation_inhibition->platelet_reduction

Caption: Proposed signaling pathway for Anagrelide's anti-megakaryopoietic activity.[8]

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Anagrelide in pharmaceutical dosage forms. The method is also stability-indicating, as it can effectively separate the drug from its degradation products. This validated method can be readily implemented in a quality control laboratory for the routine analysis of Anagrelide.

References

Application Notes and Protocols for Studying cyclic AMP Phosphodiesterase III Inhibition Using Anagrelide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a potent and selective inhibitor of cyclic AMP (cAMP) phosphodiesterase III (PDE3), an enzyme crucial in various cellular signaling pathways.[1][2][3][4][5] Initially developed as a platelet aggregation inhibitor, its profound effect on reducing platelet counts has led to its primary clinical use in the treatment of essential thrombocythemia.[5][6] These application notes provide detailed protocols for utilizing anagrelide as a tool to study PDE3 inhibition and its downstream effects, particularly in the context of megakaryopoiesis and platelet function.

Mechanism of Action

Anagrelide exerts its biological effects primarily through the inhibition of PDE3.[2][3] This inhibition leads to an increase in intracellular levels of cyclic AMP (cAMP), a key second messenger.[7] In megakaryocytes, the precursors to platelets, elevated cAMP levels interfere with the post-mitotic phase of development, leading to a reduction in their size, ploidy, and maturation.[8][9][10] This ultimately results in a decreased production of platelets.[8][10] At higher concentrations than those required to lower platelet count, anagrelide also inhibits platelet aggregation.[2][11] The active metabolite of anagrelide, 3-hydroxy anagrelide, is a significantly more potent inhibitor of PDE3 than the parent compound.

Quantitative Data Summary

The following table summarizes key quantitative data for anagrelide and its active metabolite.

ParameterValueCell/SystemReference
Anagrelide
IC50 for PDE336 nMNot specified[3][12]
IC50 for platelet cAMP PDE30 - 80 nMPlatelets[1][13]
IC50 for megakaryocyte development inhibition26 nMBone marrow megakaryocytes[12]
EC50 for megakaryocytopoiesis inhibition27 nMIn vitro[13]
IC50 for cancer cell growth inhibition (sensitive lines)5 - 50 nMVarious cancer cell lines[14]
Clinically relevant therapeutic concentrations5 - 50 ng/mLHuman plasma[9]
3-Hydroxy Anagrelide (Active Metabolite)
IC50 for platelet cAMP PDE0.9 nMPlatelets[13]
EC50 for megakaryocytopoiesis inhibition48 nMIn vitro[13]

Signaling Pathway

Anagrelide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP Hydrolysis by PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE3 PDE3 Anagrelide Anagrelide Anagrelide->PDE3 Inhibition Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Phosphorylation Biological_Effects Inhibition of Megakaryocyte Maturation & Platelet Aggregation Downstream_Targets->Biological_Effects

Caption: Anagrelide inhibits PDE3, increasing cAMP levels and leading to downstream effects.

Experimental Protocols

In Vitro PDE3 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of anagrelide for PDE3.

Materials:

  • Recombinant human PDE3A

  • Anagrelide

  • cAMP (substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)

  • Snake venom nucleotidase (for converting AMP to adenosine)

  • Inorganic pyrophosphatase

  • Detection reagent for inorganic phosphate (e.g., malachite green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of anagrelide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • In a 96-well plate, add the assay buffer.

  • Add the anagrelide dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant human PDE3A to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding cAMP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add snake venom nucleotidase and inorganic pyrophosphatase and incubate to convert AMP to adenosine and inorganic phosphate.

  • Add the phosphate detection reagent and incubate until color development is stable.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of PDE3 inhibition for each anagrelide concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in a cell line (e.g., a megakaryocytic cell line) following treatment with anagrelide.

Materials:

  • Megakaryocytic cell line (e.g., imMKCL)

  • Cell culture medium

  • Anagrelide

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during cell lysis)

  • Cell lysis buffer

  • cAMP immunoassay kit (e.g., ELISA-based)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the megakaryocytic cells in a 96-well plate and culture until they reach the desired confluency.

  • Prepare various concentrations of anagrelide in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of anagrelide. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C.

  • After incubation, aspirate the medium and lyse the cells using a lysis buffer containing a phosphodiesterase inhibitor like IBMX.

  • Collect the cell lysates.

  • Perform the cAMP measurement using a commercial immunoassay kit according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cAMP antibody, followed by the addition of a labeled cAMP conjugate and a substrate for detection.

  • Read the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the cAMP concentration in each sample based on a standard curve.

  • Plot the cAMP concentration against the anagrelide concentration to visualize the dose-dependent effect.

Assessment of Anagrelide's Effect on Megakaryocyte Maturation

This protocol provides a method to evaluate the impact of anagrelide on the maturation of megakaryocytes derived from hematopoietic stem cells.

Materials:

  • Human CD34+ hematopoietic stem cells

  • Megakaryocyte differentiation medium (containing thrombopoietin, TPO)

  • Anagrelide

  • Flow cytometer

  • Antibodies for megakaryocyte markers (e.g., anti-CD41a, anti-CD42b)

  • DNA stain for ploidy analysis (e.g., propidium iodide)

  • Cell culture plates

Procedure:

  • Culture CD34+ cells in megakaryocyte differentiation medium.

  • On a specific day of culture (e.g., day 5), add different concentrations of anagrelide to the cultures. Include a vehicle control.

  • Continue the culture for several more days (e.g., until day 12).

  • Harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte surface markers (e.g., CD41a, CD42b).

  • For ploidy analysis, fix and permeabilize the cells, and then stain with a DNA dye like propidium iodide.

  • Analyze the cells using a flow cytometer.

  • Quantify the percentage of mature megakaryocytes (e.g., CD41a+/CD42b+ cells) in the different treatment groups.

  • Analyze the DNA content of the megakaryocyte population to determine the ploidy distribution.

  • Compare the results from the anagrelide-treated groups to the control group to assess the effect on maturation and ploidy.

Experimental Workflow: In Vitro PDE3 Inhibition Assay

PDE3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Prep_Anagrelide Prepare Anagrelide Serial Dilutions Add_Buffer_Anagrelide Add Buffer and Anagrelide to 96-well Plate Prep_Anagrelide->Add_Buffer_Anagrelide Prep_Reagents Prepare Assay Buffer, Enzyme, and Substrate Prep_Reagents->Add_Buffer_Anagrelide Add_PDE3 Add Recombinant PDE3 Enzyme Add_Buffer_Anagrelide->Add_PDE3 Pre_Incubate Pre-incubate at 37°C Add_PDE3->Pre_Incubate Add_cAMP Initiate Reaction with cAMP Pre_Incubate->Add_cAMP Incubate Incubate at 37°C Add_cAMP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Convert_AMP Convert AMP to Adenosine & Phosphate Stop_Reaction->Convert_AMP Add_Detection_Reagent Add Phosphate Detection Reagent Convert_AMP->Add_Detection_Reagent Read_Absorbance Read Absorbance Add_Detection_Reagent->Read_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining the IC50 of anagrelide for PDE3 inhibition.

References

Application Notes & Protocols: Controlled-Release Formulation of Anagrelide for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anagrelide is a platelet-reducing agent indicated for the treatment of thrombocythemia, secondary to myeloproliferative neoplasms, to reduce the elevated platelet count and the risk of thrombosis.[1][2] Immediate-release formulations of Anagrelide can lead to side effects such as headaches and palpitations, which are often associated with its peak plasma concentrations.[3] Controlled-release (CR) formulations are designed to mitigate these effects by maintaining a steadier plasma concentration of the drug, potentially improving patient tolerance and compliance.

These application notes provide a comprehensive overview of a research-grade controlled-release formulation of Anagrelide, including its formulation, proposed mechanism of action, and detailed protocols for its in vitro characterization.

Proposed Formulations for Research

For research and development purposes, matrix-based tablet formulations are a common approach for achieving controlled release. Below are two proposed formulations using different polymer systems.

Formulation A: Hydrophilic/Insoluble Polymer Matrix

This formulation utilizes a combination of a hydrophilic polymer (Hydroxypropyl Methylcellulose - HPMC) and an insoluble polymer (Ethyl Cellulose) to control drug release. HPMC forms a gel layer upon contact with aqueous media, retarding drug diffusion, while Ethyl Cellulose provides a stable, non-eroding matrix.

Formulation B: Hydrophilic Polymer Matrix

This formulation employs a hydrophilic polymer (Carbomer) that swells to form a gel layer, controlling the drug release.[4]

Table 1: Proposed Controlled-Release Anagrelide Formulations

Component Function Formulation A (% w/w) Formulation B (% w/w)
Anagrelide HClActive Pharmaceutical Ingredient1.01.0
HPMC K100MRelease-Controlling Polymer25.0-
Ethyl CelluloseRelease-Controlling Polymer10.0-
Carbopol 971PRelease-Controlling Polymer-30.0
Microcrystalline Cellulose (Avicel PH102)Filler/Binder58.063.0
Lactose MonohydrateFiller5.05.0
Magnesium StearateLubricant1.01.0

Mechanism of Action and Signaling Pathway

The primary therapeutic effect of Anagrelide is the reduction of platelet count. This is achieved through the inhibition of megakaryocyte maturation, the precursor cells to platelets.[5] While Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), its platelet-lowering effect is believed to be independent of this activity.[2][6]

Recent studies suggest that Anagrelide's anti-megakaryopoietic activity is linked to the eIF2α/ATF4 signaling pathway.[6] Anagrelide has been shown to reduce the expression of key transcription factors necessary for megakaryocytopoiesis, such as GATA-1 and its cofactor FOG-1.[6] This suppression is specific to the megakaryocytic lineage and does not involve the inhibition of early signal transduction events mediated by the thrombopoietin receptor (MPL).[6]

Anagrelide_Signaling_Pathway cluster_mechanism Platelet Lowering Mechanism Anagrelide Anagrelide Cell Megakaryocyte Precursor Anagrelide->Cell Enters PDE3 PDE3 Inhibition (Cardiovascular Side Effects) Anagrelide->PDE3 eIF2a eIF2α Phosphorylation Cell->eIF2a Induces ATF4 ATF4 Upregulation eIF2a->ATF4 TRIB3 TRIB3 Induction ATF4->TRIB3 GATA1_FOG1 GATA-1 & FOG-1 Expression ATF4->GATA1_FOG1 Downregulates Maturation Megakaryocyte Maturation GATA1_FOG1->Maturation Is required for Platelets Platelet Production Maturation->Platelets

Caption: Anagrelide's signaling pathway in megakaryocyte maturation.

Experimental Protocols

3.1. Preparation of Controlled-Release Anagrelide Tablets (Formulation A)

This protocol describes the preparation of controlled-release tablets by the wet granulation method.

Materials:

  • Anagrelide HCl

  • HPMC K100M

  • Ethyl Cellulose

  • Microcrystalline Cellulose (Avicel PH102)

  • Lactose Monohydrate

  • Magnesium Stearate

  • Isopropyl Alcohol

  • Purified Water

Equipment:

  • Analytical balance

  • Sieves (20 and 60 mesh)

  • Planetary mixer

  • Tray dryer or fluid bed dryer

  • Tablet press with appropriate tooling

  • Hardness tester

  • Friabilator

  • Vernier caliper

Protocol:

  • Weighing: Accurately weigh all the required ingredients as per the formulation table.

  • Dry Mixing: Sift Anagrelide HCl, HPMC K100M, Ethyl Cellulose, Microcrystalline Cellulose, and Lactose Monohydrate through a 20-mesh sieve and mix in a planetary mixer for 15 minutes.

  • Granulation: Prepare a granulating fluid of Isopropyl Alcohol and Purified Water (1:1 ratio). Add the granulating fluid slowly to the powder blend under continuous mixing until a suitable wet mass is formed.

  • Wet Screening: Pass the wet mass through a 20-mesh sieve to obtain uniform granules.

  • Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.

  • Dry Screening: Pass the dried granules through a 60-mesh sieve.

  • Lubrication: Add sifted Magnesium Stearate to the dried granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using a suitable tablet press.

3.2. In Vitro Drug Release Study (Dissolution Test)

This protocol is based on the USP General Chapter <711> Dissolution for extended-release dosage forms.

Materials:

  • Controlled-Release Anagrelide Tablets

  • Phosphate buffer, pH 6.8

  • Purified Water

Equipment:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • Water bath

  • HPLC system with UV detector

  • Syringes and filters (0.45 µm)

Protocol:

  • Media Preparation: Prepare 900 mL of phosphate buffer (pH 6.8) and deaerate.

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2. Maintain the temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle rotation speed to 50 RPM.

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Analyze the samples for Anagrelide concentration using a validated HPLC method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Data Presentation

The following table presents illustrative in vitro release data for the two proposed formulations.

Table 2: Illustrative In Vitro Cumulative Release of Anagrelide (%)

Time (hours) Formulation A (%) Formulation B (%)
11512
22825
44540
87065
128580
249895

Experimental Workflow and Logic

The development and evaluation of a controlled-release Anagrelide formulation for research purposes follow a logical progression from formulation design to in vitro characterization.

Experimental_Workflow Start Start: Define Objectives (e.g., 24hr release) Formulation Formulation Development (Polymer & Excipient Selection) Start->Formulation Preparation Tablet Preparation (Wet Granulation & Compression) Formulation->Preparation QC Quality Control Tests (Hardness, Friability, etc.) Preparation->QC Dissolution In Vitro Dissolution Testing (USP Apparatus 2) QC->Dissolution If Passes Analysis Data Analysis (Release Profile & Kinetics) Dissolution->Analysis Decision Decision: Meets Target Profile? Analysis->Decision Decision->Formulation No (Reformulate) End End: Optimized Formulation Decision->End Yes

Caption: Workflow for developing and testing a CR Anagrelide formulation.

References

Anagrelide Hydrochloride in studies of thrombo-hemorrhagic events

Author: BenchChem Technical Support Team. Date: November 2025

Anagrelide Hydrochloride: Application Notes and Protocols for Studies of Thrombo-hemorrhagic Events

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinazoline derivative indicated for the treatment of thrombocythemia, particularly in patients with essential thrombocythemia (ET) and other myeloproliferative neoplasms (MPNs).[1][2][3] Its primary therapeutic goal is to reduce elevated platelet counts, thereby mitigating the risk of thrombo-hemorrhagic events.[2][3] These application notes provide a comprehensive overview of anagrelide's mechanism of action, clinical efficacy, and detailed protocols for preclinical and clinical investigation.

Application Notes

Introduction

Essential thrombocythemia is characterized by a sustained increase in platelet production, which elevates the risk of vascular complications such as thrombosis and hemorrhage.[4] Anagrelide is a targeted oral agent that selectively lowers platelet counts.[1][5] Initially developed as a platelet aggregation inhibitor, its potent platelet-reducing properties were discovered to be effective at doses lower than those required for anti-aggregation effects.[6] It is now a key therapeutic option, often used as a second-line treatment for patients intolerant to or who have had an inadequate response to first-line therapies like hydroxyurea.[1][7]

Mechanism of Action

Anagrelide's primary effect is the dose-related reduction of platelet production. This is achieved by specifically targeting the post-mitotic phase of megakaryocyte development in the bone marrow.[8] The drug inhibits the maturation, size, and ploidy of megakaryocytes, which are the precursor cells to platelets.[1][9]

Several molecular pathways are implicated in this process:

  • Phosphodiesterase III (PDE3) Inhibition: Anagrelide is a known inhibitor of PDE3.[10] While this action contributes to its cardiovascular side effects and anti-aggregatory properties at higher concentrations, some research suggests the primary platelet-lowering effect may be independent of this pathway.[10][11]

  • eIF2α/ATF4 Signaling Pathway: Gene expression studies have revealed that anagrelide induces the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to an increase in Activating Transcription Factor 4 (ATF4) protein levels.[12] This pathway is linked to the anti-megakaryopoietic activity of anagrelide.[12]

  • Inhibition of Proplatelet Formation (PPF): Beyond inhibiting megakaryocyte maturation, anagrelide has been shown to directly inhibit the formation of proplatelets—the immediate precursors to platelets—in a dose- and time-dependent manner.[11]

Anagrelide_Mechanism cluster_cell Megakaryocyte cluster_pathways Molecular Pathways Anagrelide This compound PDE3 Inhibition of Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits eIF2a_ATF4 Activation of eIF2α/ATF4 Pathway Anagrelide->eIF2a_ATF4 Induces Maturation Megakaryocyte Maturation (Size, Ploidy) Anagrelide->Maturation Inhibits PPF Proplatelet Formation (PPF) Anagrelide->PPF Inhibits eIF2a_ATF4->Maturation Inhibits Platelet_Production Reduced Platelet Production Maturation->Platelet_Production Leads to PPF->Platelet_Production Leads to InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Isolate CD34+ Progenitor Cells Culture Culture with TPO to induce MK differentiation Start->Culture Treat Add Anagrelide (various concentrations) Culture->Treat Flow Flow Cytometry (CD41a, Ploidy) Treat->Flow Assess Maturation Microscopy Microscopy (Proplatelet Formation) Treat->Microscopy Assess PPF Analysis Data Analysis (IC50 Calculation) Flow->Analysis Microscopy->Analysis Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA Anagrelide (Start 0.5mg BID, Titrate) Randomization->ArmA ArmB Comparator (e.g., Hydroxyurea) (Standard Dosing, Titrate) Randomization->ArmB FollowUp Follow-up Period (e.g., 36 Months) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Analysis: Time to First Thrombo-hemorrhagic Event FollowUp->Endpoint

References

Application Note: High-Throughput Bioanalysis of Anagrelide and its Active Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Anagrelide and its major active metabolite, 3-hydroxy anagrelide (BCH24426), in human plasma. The protocols provided are designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay for pharmacokinetic and bioequivalence studies. Two distinct sample preparation methodologies, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are described to offer flexibility based on laboratory resources and throughput requirements. The method demonstrates high sensitivity, specificity, and accuracy over a clinically relevant concentration range.

Introduction

Anagrelide is a phosphodiesterase-3 inhibitor used for the treatment of essential thrombocythemia. It reduces platelet counts and is metabolized in the liver, primarily by CYP1A2, to an active metabolite, 3-hydroxy anagrelide. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic profiling and bioequivalence assessment. This document provides comprehensive protocols for the bioanalysis of Anagrelide and 3-hydroxy anagrelide in human plasma using LC-MS/MS, a technique renowned for its sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Anagrelide reference standard

  • 3-hydroxy anagrelide reference standard

  • Anagrelide-¹³C₃ (Internal Standard)

  • Nevirapine (Internal Standard for SPE method)

  • HPLC-grade methanol, acetonitrile, methyl t-butyl ether, hexane, ethanol

  • Formic acid, Ammonium acetate

  • Human plasma (K₂EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Ascentis® C18 HPLC column or Inertsil ODS2 column.

Sample Preparation Protocol 1: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Anagrelide-¹³C₃).

  • Add 100 µL of a buffer solution (e.g., 0.1 M ammonium acetate).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl t-butyl ether and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject onto the LC-MS/MS system.

Sample Preparation Protocol 2: Solid-Phase Extraction (SPE)
  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Nevirapine).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and inject onto the LC-MS/MS system.

LC-MS/MS Method
  • Column: Ascentis® C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.5 min: 80% B

    • 3.5-3.6 min: 80% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Anagrelide256.1199.0
3-hydroxy anagrelide272.1215.0
Anagrelide-¹³C₃ (IS)259.1200.0
Nevirapine (IS)267.1226.1

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method for Anagrelide
ParameterMethod 1 (LLE)Method 2 (SPE)
Linearity Range50 - 7500 pg/mL[1]50 - 10,000 pg/mL[2]
Lower Limit of Quantification (LLOQ)50 pg/mL[1]40 pg/mL[3][4]
Intra-assay Precision (%CV)4.3 - 4.4%[1]< 15%
Inter-assay Precision (%CV)4.8 - 5.6%[1]< 15%
Intra-assay Accuracy (%)95.6 - 95.7%85 - 115%
Inter-assay Accuracy (%)94.4 - 95.2%85 - 115%
Recovery> 85%> 90%
Matrix EffectMinimalMinimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is lle1 Add Buffer & Vortex add_is->lle1 LLE Path spe1 Condition SPE Cartridge add_is->spe1 SPE Path lle2 Add Extraction Solvent & Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Evaporate Organic Layer lle3->lle4 reconstitute Reconstitute in Mobile Phase lle4->reconstitute spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute Analytes spe3->spe4 spe5 Evaporate Eluate spe4->spe5 spe5->reconstitute injection Inject Sample reconstitute->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant signaling_pathway Anagrelide Anagrelide PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades Megakaryocyte Megakaryocyte Maturation cAMP->Megakaryocyte Inhibits Platelets Platelet Production Megakaryocyte->Platelets Leads to

References

Application Notes and Protocols for Establishing a Murine Model of Thrombocytosis for Anagrelide Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombocytosis, a disorder characterized by an elevated platelet count, can lead to an increased risk of thrombotic events. Anagrelide is a medication used to treat essential thrombocythemia by reducing platelet production.[1][2][3][4] Preclinical evaluation of Anagrelide and other potential therapies requires robust and reproducible animal models that mimic the human condition of thrombocytosis. This document provides detailed application notes and protocols for establishing a murine model of thrombocytosis and for testing the efficacy of Anagrelide in this model.

The primary mechanism of Anagrelide involves the inhibition of megakaryocyte maturation, the large bone marrow cells responsible for producing platelets.[3][4] It is known to be an inhibitor of phosphodiesterase III (PDE III), which plays a role in disrupting the signaling pathways necessary for megakaryocyte development.[1][3]

Principles of the Murine Model of Thrombocytosis

This protocol focuses on inducing thrombocytosis in mice through the administration of recombinant thrombopoietin (TPO), a key cytokine regulator of megakaryopoiesis.[5] TPO stimulates the proliferation and differentiation of megakaryocytes, leading to a transient and dose-dependent increase in circulating platelets. This model is advantageous due to its high reproducibility and control over the level of thrombocytosis. Alternative models include genetic models such as those with mutations in JAK2 or CALR, which can lead to a more chronic thrombocytosis and may progress to myelofibrosis.[6][7][8]

Applications of the Model

  • Efficacy Testing: Evaluating the platelet-lowering effects of Anagrelide and other novel therapeutic agents.

  • Dose-Response Studies: Determining the optimal dosage of Anagrelide required to achieve a therapeutic effect.

  • Pharmacodynamic Studies: Investigating the time course of Anagrelide's effect on platelet counts and megakaryopoiesis.

  • Mechanism of Action Studies: Elucidating the cellular and molecular mechanisms by which Anagrelide reduces platelet production.

Experimental Protocols

I. Induction of Thrombocytosis in Mice

This protocol describes the induction of thrombocytosis using recombinant murine thrombopoietin (TPO).

Materials:

  • 8-10 week old C57BL/6 mice

  • Recombinant murine TPO (rmTPO)

  • Sterile, pyrogen-free 0.9% saline

  • Insulin syringes (29G or similar)

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Reagent Preparation: Reconstitute rmTPO in sterile saline to a final concentration of 10 µg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • TPO Administration: Administer rmTPO via subcutaneous injection at a dose of 10 µg/kg body weight once daily for 5-7 consecutive days. The injection volume should be approximately 100 µL for a 25g mouse.

  • Monitoring: Monitor platelet counts starting on day 3 to track the induction of thrombocytosis. Peak thrombocytosis is typically observed between days 5 and 8.

II. Anagrelide Administration

This protocol outlines the administration of Anagrelide to the established thrombocytosis mouse model.

Materials:

  • Anagrelide hydrochloride

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (20-22G)

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of Anagrelide in the vehicle at the desired concentration. For example, to achieve a dose of 1 mg/kg, a 0.1 mg/mL suspension can be prepared. Ensure the suspension is homogenous before each administration.

  • Treatment Initiation: Begin Anagrelide treatment once a stable and significant thrombocytosis (e.g., platelet count > 1500 x 10⁹/L) is achieved.

  • Anagrelide Administration: Administer Anagrelide orally via gavage at a specified dose (e.g., 1-5 mg/kg) once or twice daily.[9] The volume should be approximately 100-200 µL. A control group receiving only the vehicle should be included.

  • Treatment Duration: Continue treatment for a predetermined period, typically 7-14 days, while monitoring platelet counts regularly.

III. Evaluation of Anagrelide Efficacy

A. Blood Collection and Platelet Counting

Materials:

  • EDTA-coated micro-hematocrit tubes or microvettes

  • Lancets or fine-tipped scissors

  • Automated hematology analyzer calibrated for mouse blood

Procedure:

  • Blood Collection: Collect approximately 50 µL of peripheral blood from the tail vein or retro-orbital sinus into an EDTA-coated tube.[10] Gently invert the tube several times to ensure proper mixing and prevent coagulation.

  • Platelet Counting: Analyze the blood sample using an automated hematology analyzer to determine the platelet count.[11][12] Perform counts at baseline (before TPO), after thrombocytosis induction, and at regular intervals during Anagrelide treatment.

  • Data Analysis: Express platelet counts as mean ± standard deviation (SD). Use appropriate statistical tests (e.g., t-test or ANOVA) to compare platelet counts between treatment groups.

B. Bone Marrow Analysis

Materials:

  • 70% Ethanol

  • Sterile phosphate-buffered saline (PBS)

  • Syringes (1 mL) with 25G needles

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Microscope slides

  • Wright-Giemsa stain

Procedure:

  • Bone Marrow Collection: At the end of the experiment, euthanize the mice. Dissect the femurs and tibias and clean them of excess tissue.

  • Bone Marrow Flushing: Cut the ends of the bones and flush the marrow cavity with 1 mL of PBS using a syringe and needle into a microcentrifuge tube.

  • Cell Suspension: Create a single-cell suspension by gently pipetting the marrow up and down.

  • Cell Counting: Determine the total number of nucleated cells in the bone marrow suspension using a hemocytometer or an automated cell counter.

  • Slide Preparation: Prepare bone marrow smears on microscope slides and allow them to air dry.

  • Staining: Stain the slides with Wright-Giemsa stain according to the manufacturer's instructions.

  • Megakaryocyte Quantification: Examine the stained slides under a microscope. Count the number of megakaryocytes per high-power field (HPF) or per a set number of total nucleated cells. Megakaryocytes are identified by their large size and multi-lobulated nucleus.[13][14]

Data Presentation

Table 1: Platelet Counts in Different Treatment Groups

GroupBaseline Platelet Count (x 10⁹/L)Peak Thrombocytosis Platelet Count (x 10⁹/L)Platelet Count after 7 Days of Treatment (x 10⁹/L)
Control (Vehicle)
Thrombocytosis + Vehicle
Thrombocytosis + Anagrelide (1 mg/kg)
Thrombocytosis + Anagrelide (5 mg/kg)

Table 2: Bone Marrow Analysis

GroupTotal Bone Marrow Cells (x 10⁶/femur)Megakaryocytes per HPF
Control (Vehicle)
Thrombocytosis + Vehicle
Thrombocytosis + Anagrelide (1 mg/kg)
Thrombocytosis + Anagrelide (5 mg/kg)

Visualizations

Experimental_Workflow cluster_induction Thrombocytosis Induction cluster_treatment Anagrelide Treatment cluster_analysis Efficacy Evaluation acclimatization Acclimatization (1 week) tpo_injection Daily TPO Injection (10 µg/kg, s.c.) for 5-7 days acclimatization->tpo_injection platelet_monitoring_induction Platelet Count Monitoring tpo_injection->platelet_monitoring_induction group_assignment Group Assignment (Vehicle, Anagrelide) platelet_monitoring_induction->group_assignment anagrelide_admin Daily Anagrelide Admin (Oral Gavage) for 7-14 days group_assignment->anagrelide_admin platelet_monitoring_treatment Platelet Count Monitoring anagrelide_admin->platelet_monitoring_treatment euthanasia Euthanasia platelet_monitoring_treatment->euthanasia blood_collection Final Blood Collection (Platelet Count) euthanasia->blood_collection bm_collection Bone Marrow Collection (Megakaryocyte Analysis) euthanasia->bm_collection

Fig 1. Experimental workflow for the murine thrombocytosis model and Anagrelide testing.

TPO_Signaling_Pathway TPO Thrombopoietin (TPO) MPL MPL Receptor TPO->MPL Binds to JAK2 JAK2 MPL->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., BCL-XL, MYC) Nucleus->Gene_Expression Induces Megakaryocyte_Prolif Megakaryocyte Proliferation & Differentiation Gene_Expression->Megakaryocyte_Prolif Platelet_Production Platelet Production Megakaryocyte_Prolif->Platelet_Production

Fig 2. Simplified TPO signaling pathway in megakaryopoiesis.

Anagrelide_Mechanism_of_Action Megakaryocyte Megakaryocyte Precursor Maturation Maturation & Differentiation Megakaryocyte->Maturation Mature_Megakaryocyte Mature Megakaryocyte Maturation->Mature_Megakaryocyte Platelet_Production Platelet Production Mature_Megakaryocyte->Platelet_Production Anagrelide Anagrelide Anagrelide->Maturation Inhibits PDE3 Phosphodiesterase III (PDE3) Anagrelide->PDE3 Inhibits PDE3->Maturation Disrupts signaling for

Fig 3. Anagrelide's mechanism of action on megakaryocyte maturation.

References

Application of Anagrelide in Chronic Myeloid Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anagrelide is a quinazoline derivative primarily known for its platelet-reducing effects, making it a therapeutic option for myeloproliferative neoplasms, including chronic myeloid leukemia (CML), particularly in patients with thrombocytosis. While its clinical efficacy in managing high platelet counts in CML is recognized, its direct cellular and molecular effects on CML cell lines are less extensively documented in publicly available literature. These application notes provide an overview of the known mechanisms of Anagrelide and generalized protocols for investigating its effects on CML cell lines.

Mechanism of Action

Anagrelide's primary mechanism for reducing platelet count is the inhibition of megakaryocyte maturation. This is achieved through a multi-faceted approach at the molecular level:

  • Inhibition of Megakaryopoiesis: Anagrelide disrupts the maturation of megakryocytes, the precursor cells to platelets.[1][2] This leads to a decrease in the production of functional platelets.

  • Suppression of GATA-1 and FOG-1: A key mechanism of Anagrelide is the suppression of the transcription factors GATA-1 and its cofactor FOG-1.[3] These are critical for megakaryocyte and erythroid development. By reducing their expression, Anagrelide impedes the differentiation of progenitor cells into mature megakaryocytes. This action has been shown to be independent of its phosphodiesterase III (PDE3) inhibitory activity.[3]

  • Induction of Cellular Stress Response: Anagrelide has been shown to induce the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and increase the protein levels of activating transcription factor 4 (ATF4).[4][5] This signaling pathway is associated with the cellular stress response and contributes to the anti-megakaryopoietic activity of Anagrelide.[4][5]

  • Phosphodiesterase III (PDE3) Inhibition: Anagrelide is a potent inhibitor of PDE3, with an IC50 of 36 nM.[6][7] While this was initially thought to be its primary mechanism, it is now understood that its effects on megakaryopoiesis are largely independent of PDE3 inhibition.[3] The clinical relevance of PDE3 inhibition is more associated with its anti-platelet aggregation effects at higher concentrations.

Application in CML Cell Lines

Direct studies on the effects of Anagrelide on CML cell lines such as K562 and MEG-01 are limited. The K562 cell line is a human erythroleukemia line, while MEG-01 is a human megakaryoblastic leukemia cell line, both of which can serve as models for different aspects of CML. Based on its known mechanisms, Anagrelide's application in these cell lines would primarily be to study its effects on megakaryocytic differentiation, cell proliferation, and apoptosis.

Quantitative Data Summary
Cell LineAssayParameterAnagrelide ConcentrationResultReference
K562Cell Viability (MTT/XTT)IC50TBDTBDN/A
MEG-01Cell Viability (MTT/XTT)IC50TBDTBDN/A
K562Apoptosis (Annexin V/PI)% Apoptotic CellsTBDTBDN/A
MEG-01Apoptosis (Annexin V/PI)% Apoptotic CellsTBDTBDN/A
K562Cell Cycle (PI Staining)% Cells in G1/S/G2-MTBDTBDN/A
MEG-01Cell Cycle (PI Staining)% Cells in G1/S/G2-MTBDTBDN/A

TBD: To be determined through experimentation. N/A: Not available in the reviewed literature.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of Anagrelide on CML cell lines.

Cell Culture
  • Cell Lines: K562 (ATCC® CCL-243™), MEG-01 (ATCC® CRL-2021™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Materials:

    • Anagrelide hydrochloride (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with a range of Anagrelide concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with selected concentrations of Anagrelide (based on IC50 values) and a vehicle control for 24 or 48 hours.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Materials:

    • This compound

    • 6-well plates

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat cells with selected concentrations of Anagrelide and a vehicle control for 24 or 48 hours.

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression levels of key proteins in signaling pathways.

  • Materials:

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-GATA-1, anti-FOG-1, anti-phospho-eIF2α, anti-ATF4, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat cells with Anagrelide as described for other assays.

    • Lyse the cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Anagrelide_Signaling_Pathway Anagrelide Anagrelide Cellular_Stress Cellular Stress Anagrelide->Cellular_Stress induces GATA1 GATA-1 Anagrelide->GATA1 suppresses expression FOG1 FOG-1 Anagrelide->FOG1 suppresses expression eIF2a eIF2α Cellular_Stress->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a phosphorylation ATF4 ATF4 p_eIF2a->ATF4 activates Megakaryopoiesis Megakaryopoiesis Inhibition ATF4->Megakaryopoiesis GATA1->Megakaryopoiesis FOG1->Megakaryopoiesis

Caption: Proposed signaling pathway of Anagrelide in inhibiting megakaryopoiesis.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis Cell_Culture CML Cell Culture (K562, MEG-01) Drug_Treatment Anagrelide Treatment Cell_Culture->Drug_Treatment Viability Cell Viability (MTT Assay) Drug_Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Drug_Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Drug_Treatment->Cell_Cycle Western_Blot Western Blot (GATA-1, FOG-1, p-eIF2α, ATF4) Drug_Treatment->Western_Blot

References

Troubleshooting & Optimization

Anagrelide Hydrochloride Stability Under Forced Degradation Conditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Anagrelide Hydrochloride under forced degradation conditions. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

This compound is typically subjected to forced degradation under five main conditions as per the International Council for Harmonisation (ICH) guidelines: acidic hydrolysis, basic hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2][3] These studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1]

Q2: How does this compound behave under acidic and basic hydrolysis?

Under acidic conditions (e.g., 1M HCl at 80°C for 48 hours), this compound shows some degradation.[1] However, it is significantly more susceptible to degradation under basic conditions.[1] Exposure to 0.1M NaOH at 80°C for 48 hours can result in substantial degradation, with the formation of multiple degradation products.[1] One study identified the formation of a 4-hydroxy impurity during hydrolysis.[4]

Q3: What is the stability of this compound under oxidative stress?

This compound is susceptible to oxidative degradation. Studies using 3% hydrogen peroxide have shown noticeable degradation.[1][5] A significant degradation product identified under oxidative stress is a mono-oxygenated product, specifically a pair of 5-hydroxy-Anagrelide (5-OH-ANG) enantiomers.[6]

Q4: Is this compound sensitive to heat and light?

The stability of this compound under thermal and photolytic stress varies across different studies. Some studies report that the drug is relatively stable under thermal conditions (e.g., 40°C or 80°C for up to 10 days).[1][5] In contrast, other studies have observed some decomposition under UV light.[5]

Q5: What are the known degradation products of this compound?

Several degradation products of this compound have been identified:

  • Oxidative Degradation: 5-hydroxy-Anagrelide (5-OH-ANG) enantiomers.[6]

  • Hydrolytic Degradation: A 4-hydroxy impurity and a tartaric acid-adduct have been reported.[4] Under alkaline conditions, multiple degradation products are formed, though not all have been structurally elucidated.[1]

Troubleshooting Guide

Problem: High variability in degradation results.

  • Possible Cause: Inconsistent experimental parameters.

  • Solution: Ensure precise control over temperature, concentration of stressors, and duration of the experiment. Use calibrated equipment and freshly prepared solutions. For hydrolytic studies, neutralization of the sample before injection is crucial to prevent on-column degradation or peak shape distortion.[1]

Problem: Poor separation of degradation products from the parent drug in HPLC.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution: Method development and validation are critical. A stability-indicating method must be able to resolve the parent drug from all potential degradation products.[1][3] Refer to the detailed experimental protocols in the following section for recommended columns, mobile phases, and gradient programs. Adjusting the mobile phase composition, pH, or gradient slope can improve resolution.

Problem: Identification of unknown peaks in the chromatogram.

  • Possible Cause: Formation of new or unexpected degradation products.

  • Solution: Employ hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of unknown impurities.[7] LC-MS/MS can provide fragmentation data to help elucidate the structures of the degradation products.

Experimental Protocols & Data

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from various forced degradation studies on this compound.

Stress ConditionStressorTemperatureDurationDegradation (%)Reference
Acid Hydrolysis1M HCl80°C48 hours~10-15%[1]
Acid Hydrolysis0.1N HClNot specified48 hoursSome decomposition[5]
Basic Hydrolysis0.1M NaOH80°C48 hours>75%[1]
Basic Hydrolysis0.1N NaOHNot specified48 hoursStable[5]
Oxidation3% H₂O₂Room Temp48 hours~10-20%[1][5]
ThermalDry Heat80°C10 days<5%[1]
ThermalDry Heat40°C48 hoursStable[5]
PhotolysisUV LightNot specified48 hoursSome decomposition[5]
PhotolysisICH QB guidelinesNot specified10 days<5%[1]

Note: The extent of degradation can vary depending on the specific experimental conditions and the analytical method used.

Representative Analytical Method: RP-HPLC

A common analytical technique for assessing the stability of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][5]

ParameterDescription
Column C18 Inertsil column (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.03 M potassium di-hydrogen phosphate (pH 3.0) : methanol : acetonitrile (90:5:5, v/v/v)
Mobile Phase B Buffer : acetonitrile (10:90, v/v)
Flow Rate 1.0 mL/min
Detection UV at 251 nm
Column Temperature 40°C

This is an example protocol and may require optimization for specific experimental needs.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug_Substance Anagrelide HCl Stock Solution Acid Acidic Hydrolysis (e.g., 1M HCl, 80°C) Drug_Substance->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 80°C) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 80°C) Drug_Substance->Thermal Photo Photolytic Stress (e.g., UV/Vis light) Drug_Substance->Photo Neutralization Neutralization (for Hydrolysis) Acid->Neutralization Base->Neutralization HPLC_Analysis RP-HPLC Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralization->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: General workflow for conducting forced degradation studies on this compound.

Plausible Degradation Pathway of this compound

Degradation_Pathway cluster_products Degradation Products Anagrelide This compound Oxidative_Product 5-hydroxy-Anagrelide Anagrelide->Oxidative_Product Oxidative Stress (e.g., H2O2) Hydrolytic_Product1 4-hydroxy Impurity Anagrelide->Hydrolytic_Product1 Hydrolysis Hydrolytic_Product2 Tartaric Acid Adduct Anagrelide->Hydrolytic_Product2 Hydrolysis (with Tartaric Acid) Other_Hydrolytic Other Hydrolytic Products Anagrelide->Other_Hydrolytic Alkaline Hydrolysis

Caption: Plausible degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Anagrelide Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Anagrelide degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Anagrelide?

Anagrelide is susceptible to degradation through oxidation and hydrolysis, particularly under alkaline conditions.[1][2] It shows greater stability under acidic, thermal, and photolytic stress.[1][2] The main degradation pathways involve oxidation of the imidazoquinazoline ring system and hydrolysis of the lactam ring.[3][4]

Q2: What is the main oxidative degradation product of Anagrelide?

The primary oxidative degradation product has been identified as a mono-oxygenated derivative, specifically 5-hydroxy-Anagrelide.[3][5] This product is formed upon exposure to oxidative stress, such as treatment with hydrogen peroxide, or under UV-induced oxidative conditions.[3][5]

Q3: What happens to Anagrelide under hydrolytic conditions?

Anagrelide undergoes significant degradation in alkaline environments, leading to the formation of multiple degradation products.[1] The primary mechanism is the hydrolysis of the lactam ring within the imidazoquinazoline structure.[4] While less pronounced, some degradation also occurs under acidic conditions through a similar hydrolytic pathway.[1]

Q4: What analytical methods are recommended for studying Anagrelide degradation?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for separating Anagrelide from its degradation products.[1][6][7][8][9] For structural elucidation and characterization of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]

Q5: Are there any known photolytic degradation products of Anagrelide?

While Anagrelide does undergo some degradation upon exposure to light, the specific structures of the resulting photolytic degradation products are not as well characterized as the oxidative and hydrolytic products.[1][2] General mechanisms of photolytic degradation can involve oxidation or isomerization.

Troubleshooting Guides

Problem 1: Poor separation of Anagrelide and its degradation products in HPLC.

  • Possible Cause: Inappropriate mobile phase composition or gradient.

  • Solution:

    • Ensure the mobile phase pH is suitable for the analytes. A slightly acidic pH (around 3.0-4.0) is often effective for separating Anagrelide and its degradation products.[1][8]

    • Optimize the gradient elution program. A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[1][6][7] Adjusting the gradient slope can improve the resolution between closely eluting peaks.

    • Verify the column chemistry. A C18 column is commonly used and generally provides good separation.[1][8][10]

Problem 2: Inconsistent retention times during HPLC analysis.

  • Possible Cause: Fluctuation in column temperature or mobile phase composition.

  • Solution:

    • Use a column oven to maintain a consistent temperature (e.g., 40°C).[1][6][7]

    • Ensure the mobile phase is well-mixed and degassed to prevent bubble formation, which can affect the pump performance and lead to retention time shifts.

    • Check for leaks in the HPLC system.

Problem 3: Difficulty in identifying the structure of an unknown degradation product.

  • Possible Cause: Insufficient data from a single analytical technique.

  • Solution:

    • Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradation product.

    • Perform tandem MS (MS/MS) to fragment the molecule and obtain structural information.

    • If possible, isolate the degradation product using preparative HPLC and analyze it using NMR spectroscopy (1H and 13C) for definitive structural elucidation.[3]

Data Presentation

Table 1: Summary of Anagrelide Forced Degradation Studies

Stress ConditionReagents and ConditionsDurationPercentage DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, reflux at 80°C48 hours5.62%Hydrolysis Product (Lactam ring opening)
Base Hydrolysis 1 M NaOH, reflux at 80°C48 hours92.61%Multiple Hydrolysis Products (Lactam ring opening)
Oxidation 10% H₂O₂, reflux at 80°C48 hours21.16%5-hydroxy-Anagrelide
Thermal Degradation 80°C10 days9.26%Not specified
Photolysis UV light (254 nm)10 days4.99%Not specified

Data compiled from Pujeri et al., 2012.[1]

Experimental Protocols

1. Forced Degradation Studies

  • Acid Hydrolysis: Reflux a solution of Anagrelide (e.g., 100 µg/mL) in 0.1 M HCl at 80°C for 48 hours.[1]

  • Base Hydrolysis: Reflux a solution of Anagrelide (e.g., 100 µg/mL) in 1 M NaOH at 80°C for 48 hours.[1]

  • Oxidative Degradation: Reflux a solution of Anagrelide (e.g., 100 µg/mL) in 10% hydrogen peroxide at 80°C for 48 hours.[1]

  • Thermal Degradation: Store a solid sample or solution of Anagrelide at 80°C for 10 days.[1]

  • Photolytic Degradation: Expose a solution of Anagrelide to UV light (254 nm) for 10 days.[1]

2. Stability-Indicating RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.03 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) : methanol : acetonitrile (90:5:5, v/v/v).[1]

  • Mobile Phase B: Buffer : acetonitrile (10:90, v/v).[1]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-15 min: 30-70% B

    • 15-25 min: 70% B

    • 25-30 min: 70-30% B

    • 30-35 min: 30% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV at 251 nm.[1]

  • Injection Volume: 10 µL.[1]

Mandatory Visualizations

Anagrelide_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation Anagrelide Anagrelide Oxidation_Product 5-hydroxy-Anagrelide Anagrelide->Oxidation_Product H₂O₂ / UV Hydrolysis_Product Hydrolyzed Product (Lactam Ring Opening) Anagrelide->Hydrolysis_Product Acid / Base Photolysis_Products Photodegradation Products Anagrelide->Photolysis_Products Light Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Stress Anagrelide Sample (Acid, Base, H₂O₂, Heat, Light) HPLC RP-HPLC Separation Stress->HPLC LCMS LC-MS Identification HPLC->LCMS NMR NMR Structural Elucidation LCMS->NMR DP Degradation Product Characterization NMR->DP

References

Troubleshooting variability in Anagrelide bioequivalence studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Anagrelide bioequivalence studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high intra-subject variability in our Anagrelide bioequivalence study, particularly for Cmax. What are the potential causes and how can we mitigate this?

A1: High intra-subject variability is a known characteristic of Anagrelide pharmacokinetics, with coefficients of variation (CV) for Cmax often exceeding 20%.[1] Several factors can contribute to this:

  • Intrinsic Factors: There may be inherent differences in how individuals absorb and metabolize Anagrelide.[2]

  • Food Effects: The presence and type of food can significantly alter Anagrelide's absorption rate and extent.[1][3][4][5][6][7][8] Food generally delays Tmax and can either decrease or have a limited effect on Cmax, while often increasing the overall exposure (AUC).[1][5][6][7][8]

  • Metabolism: Anagrelide is primarily metabolized by the highly variable cytochrome P450 1A2 (CYP1A2) enzyme.[6][7] Genetic polymorphisms in CYP1A2 can lead to significant differences in metabolic rates between subjects.

  • Formulation Characteristics: Differences in drug release from the formulation can contribute to variability. For instance, an immediate-release formulation will have a faster absorption rate compared to an extended-release one.[1][3][4]

Troubleshooting Steps:

  • Standardize Food Intake: For fed studies, ensure a standardized, high-fat, high-calorie meal is consumed within a strict timeframe before dosing. For fasting studies, enforce a consistent and adequate fasting period (typically 10 hours overnight).[9][10]

  • Subject Screening: Consider genotyping subjects for CYP1A2 polymorphisms to identify potential outliers or to stratify the study population.

  • Study Design: Employ a crossover study design to minimize inter-subject variability.[1][3][4][10] Ensure an adequate washout period of at least seven days between dosing periods.[10]

  • Sample Size: Calculate the sample size based on an assumed high intra-subject variability for Cmax (e.g., >20%) to ensure sufficient statistical power.[1]

  • Analytical Method: Utilize a robust and validated bioanalytical method, such as LC-MS/MS, to ensure accurate quantification of Anagrelide and its active metabolite.[1][2][11]

Q2: Should we measure the active metabolite, 3-hydroxyanagrelide, in our bioequivalence study?

A2: Yes, it is highly recommended to measure the active metabolite, 3-hydroxyanagrelide (also referred to as BCH24426).[1][8] Regulatory bodies like the European Medicines Agency (EMA) consider the pharmacodynamic activity of Anagrelide to be related to both the parent drug and this active metabolite.[1] Therefore, bioequivalence assessment should be based on the plasma concentrations of both Anagrelide and 3-hydroxyanagrelide.[1]

Q3: What is the expected impact of food on the pharmacokinetics of an immediate-release Anagrelide formulation?

A3: For immediate-release Anagrelide formulations, food intake generally leads to:

  • A decrease in the maximum plasma concentration (Cmax) . One study reported a 14% decrease in Cmax when administered with food.[7]

  • An increase in the total drug exposure (AUC) . The same study observed a 20% increase in AUC with food.[7]

  • A delay in the time to reach maximum concentration (Tmax) .[5][6]

It's important to note that for the active metabolite, 3-hydroxyanagrelide, food may decrease its Cmax without a significant effect on its AUC.[7]

Data Summary Tables

Table 1: Pharmacokinetic Parameters of Anagrelide (0.5 mg) in Healthy Volunteers (Fasting)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio
Cmax (pg/mL) 1997.1 ± 1159.22061.3 ± 1054.085.62% - 104.03%
AUC0–t (pg·h/mL) 4533.3 ± 2379.34515.0 ± 2392.394.09% - 104.75%
AUC0–∞ (pg·h/mL) 4666.5 ± 2394.34638.0 ± 2447.694.50% - 105.10%
tmax (h, median) 0.940.94N/A
t½ (h) 1.47 ± 0.751.32 ± 0.31N/A

Data sourced from a study in healthy Turkish male volunteers.[2][12][13]

Table 2: Impact of Food on Pharmacokinetics of Anagrelide (1 mg Immediate-Release)

ParameterFasting StateFed State% Change
Anagrelide Cmax HigherLower-14%
Anagrelide AUC LowerHigher+20%
3-hydroxyanagrelide Cmax HigherLower-29%
3-hydroxyanagrelide AUC No significant effectNo significant effect~0%

Data compiled from pharmacokinetic studies in healthy volunteers.[7]

Experimental Protocols

1. Bioequivalence Study Design (Single-Dose, Crossover)

  • Objective: To compare the rate and extent of absorption of a test Anagrelide formulation with a reference formulation.

  • Design: A single-dose, randomized, two-period, two-sequence, crossover study is a standard design.[10][12]

  • Subjects: Healthy, non-smoking male and female volunteers, typically aged 18-55 years.

  • Procedure:

    • Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).

    • After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference Anagrelide formulation with a standardized volume of water.[10]

    • Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.17, 0.33, 0.5, 0.67, 0.83, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 5, 6, and 8 hours post-dose).[10]

    • A washout period of at least 7 days separates the two treatment periods.[10]

    • Plasma is separated from the blood samples and stored frozen until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of Anagrelide and 3-hydroxyanagrelide are determined using a validated analytical method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated using non-compartmental methods.

  • Statistical Analysis: The log-transformed Cmax, AUC0-t, and AUC0-∞ data are analyzed using an Analysis of Variance (ANOVA). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for these parameters fall within the acceptance range of 80.00% to 125.00%.[12][14]

2. Bioanalytical Method: LC-MS/MS for Anagrelide Quantification

  • Objective: To accurately quantify the concentrations of Anagrelide and its active metabolite, 3-hydroxyanagrelide, in human plasma.

  • Methodology: A validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the standard for bioanalysis.[1][2][11]

  • Procedure Outline:

    • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes and remove interfering substances.[11]

    • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 analytical column with a suitable mobile phase gradient.

    • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, typically using positive electrospray ionization (ESI+).[2] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Anagrelide, 3-hydroxyanagrelide, and an internal standard.

    • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentrations of the analytes in the study samples are then determined from this curve.

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA and EMA), including assessments of selectivity, accuracy, precision, linearity, recovery, and stability.[2][11]

Visualizations

Anagrelide_Metabolism_Pathway Anagrelide Anagrelide Metabolite1 3-hydroxyanagrelide (Active Metabolite) Anagrelide->Metabolite1 CYP1A2 Metabolite2 RL603 (Inactive Metabolite) Metabolite1->Metabolite2 CYP1A2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Anagrelide Metabolism Pathway

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Randomization cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Screen Healthy Volunteers Randomization Randomize into Sequences Screening->Randomization Dosing1 Dose with Test or Reference Drug Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Dosing2 Crossover Dosing Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis LC-MS/MS Bioanalysis Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis

Caption: Bioequivalence Study Workflow

Troubleshooting_Logic Start High Variability Observed (e.g., Cmax CV > 20%) CheckFood Review Food/Fasting Compliance Start->CheckFood CheckMetabolism Consider CYP1A2 Polymorphisms CheckFood->CheckMetabolism Compliant SolutionFood Strictly Standardize Meal/Fasting CheckFood->SolutionFood Non-compliant CheckFormulation Evaluate Formulation Dissolution CheckMetabolism->CheckFormulation Unlikely SolutionMetabolism Consider Subject Genotyping CheckMetabolism->SolutionMetabolism Suspected CheckMethod Validate Bioanalytical Method CheckFormulation->CheckMethod Consistent SolutionFormulation Optimize Formulation CheckFormulation->SolutionFormulation Inconsistent SolutionMethod Re-validate or Refine Method CheckMethod->SolutionMethod Issues Found

Caption: Troubleshooting High Variability Logic

References

Technical Support Center: Anagrelide Metabolism in Hepatic Impairment Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of hepatic impairment on the metabolism of Anagrelide in preclinical research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of Anagrelide?

Anagrelide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] This process yields two main metabolites:

  • 3-hydroxyanagrelide (active): This metabolite is pharmacologically active and contributes to the platelet-lowering effect of the drug.[1]

  • RL603 (inactive): 2-amino-5,6-dichloro-3,4-dihydroquinazoline is an inactive metabolite.[1]

Q2: How does hepatic impairment affect Anagrelide metabolism in humans?

In clinical studies, moderate hepatic impairment has been shown to increase the systemic exposure (AUC) to Anagrelide by approximately 8-fold compared to individuals with normal liver function.[3] This significant increase necessitates dose adjustments for patients with moderate hepatic impairment, and Anagrelide is contraindicated in patients with severe hepatic impairment. This clinical finding underscores the critical importance of investigating these effects in preclinical models.

Q3: Is there published pharmacokinetic data for Anagrelide in animal models of hepatic impairment?

Q4: Which animal models are most appropriate for studying the impact of hepatic impairment on Anagrelide metabolism?

Commonly used and well-characterized rodent models of hepatic injury are suitable. These include:

  • Carbon Tetrachloride (CCl4)-Induced Liver Injury: This model mimics toxic liver injury and can induce fibrosis and cirrhosis.

  • Bile Duct Ligation (BDL): This surgical model creates cholestatic liver injury, leading to fibrosis.

  • Thioacetamide (TAA)-Induced Liver Injury: TAA is another hepatotoxin that can be used to induce acute or chronic liver damage and fibrosis.

The choice of model may depend on the specific research question (e.g., acute vs. chronic injury, cholestatic vs. toxic injury).

Data Presentation

While specific data in hepatically impaired animal models is lacking, the following tables summarize available pharmacokinetic data in healthy rodent models and in humans with and without hepatic impairment for comparative context.

Table 1: Pharmacokinetic Parameters of Anagrelide and Metabolites in Healthy Sprague-Dawley Rats (Single Administration)

CompoundAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)
AnagrelideOral (PO)0.5 mg/kgData not specified1 - 4Data not specified~1.3
3-hydroxyanagrelideOral (PO)0.5 mg/kgData not specified1 - 4Data not specifiedVariable
RL603Oral (PO)0.5 mg/kgData not specified1 - 4Data not specifiedVariable

Source: Adapted from preclinical studies. Note that precise values can vary significantly between individual studies and experimental conditions.[4]

Table 2: Impact of Moderate Hepatic Impairment on Anagrelide Pharmacokinetics in Humans (Single 1 mg Dose)

PopulationAnagrelide CmaxAnagrelide AUC
Healthy VolunteersBaselineBaseline
Moderate Hepatic Impairment~2-fold increase~8-fold increase

Source: Based on clinical trial data.[3] These values highlight the expected direction and magnitude of change in preclinical models.

Experimental Protocols & Methodologies

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Rats

This protocol describes a common method for inducing liver fibrosis to study its impact on drug metabolism.

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Induction Agent: Carbon tetrachloride (CCl4) diluted in a vehicle like olive oil or corn oil (typically a 1:1 ratio).

  • Administration: Administer CCl4 via intraperitoneal (i.p.) injection. A common dosing regimen is 1 mL/kg of the CCl4 solution twice weekly for 8-12 weeks to establish significant fibrosis.[5][6]

  • Monitoring and Confirmation:

    • Monitor animal health, body weight, and clinical signs regularly.

    • At the end of the induction period, confirm liver injury via serum biomarkers (ALT, AST) and histopathological analysis (e.g., H&E and Masson's trichrome staining) of liver tissue to assess for necrosis and collagen deposition.[5]

  • Pharmacokinetic Study:

    • Once fibrosis is established, administer a single oral or intravenous dose of Anagrelide.

    • Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of Anagrelide and its metabolites using a validated LC-MS/MS method.[4]

Protocol 2: Bile Duct Ligation (BDL) in Mice

This protocol creates a model of cholestatic liver injury.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Perform a midline laparotomy to expose the common bile duct.

    • Double-ligate the common bile duct with surgical silk.

    • Close the abdominal incision in layers.

    • Administer appropriate post-operative analgesia and care. Sham-operated controls should undergo the same procedure without bile duct ligation.

  • Post-Operative Period: The peak of acute injury typically occurs 2-3 days post-surgery, with fibrosis developing over the following weeks. Pharmacokinetic studies can be conducted at various time points depending on the desired stage of injury.

  • Pharmacokinetic Study: Follow the same procedures for Anagrelide administration, blood sampling, and analysis as described in Protocol 1.

Troubleshooting Guide

Issue 1: High variability in pharmacokinetic data between animals in the hepatic impairment group.

  • Question: Why am I seeing large standard deviations in Cmax and AUC values for Anagrelide in my CCl4-treated rats?

  • Answer:

    • Uneven Induction of Injury: The extent of liver damage induced by CCl4 can vary between individual animals. This can lead to different levels of CYP1A2 suppression and, consequently, variable drug metabolism.

    • Solution: Ensure consistent dosing and administration technique. Stratify animals into mild, moderate, and severe injury groups based on baseline serum ALT/AST levels or a pre-study liver biopsy before the pharmacokinetic experiment. Analyze the data for each subgroup separately.

    • Altered Blood Flow: Liver fibrosis can lead to shunting of blood away from the liver, which can affect drug delivery and clearance. This can also contribute to variability.

    • Solution: Consider using a probe substrate for hepatic blood flow to assess the degree of shunting in your model.

Issue 2: Anagrelide plasma concentrations are below the limit of quantification (BLQ) at later time points.

  • Question: My Anagrelide concentrations are dropping off faster than expected, even in the hepatically impaired group. What could be the cause?

  • Answer:

    • Model-Specific Enzyme Induction: While chronic liver disease generally suppresses CYP enzymes, some models or stages of injury might paradoxically induce other clearance pathways.

    • Solution: Review literature on the specific effects of your chosen model (e.g., CCl4 at 8 weeks) on a broad range of drug-metabolizing enzymes and transporters, not just CYP1A2.

    • Analytical Sensitivity: Anagrelide has a short half-life. Your LC-MS/MS method may not be sensitive enough to detect the low concentrations at later time points.

    • Solution: Re-validate your analytical method to ensure it has the required lower limit of quantification (LLOQ). Consider concentrating the plasma samples if feasible.

Issue 3: Unexpected mortality in the hepatically impaired group after Anagrelide administration.

  • Question: I'm observing unexpected toxicity and animal death in my BDL mice after dosing with Anagrelide at a dose that is well-tolerated in healthy mice. Why?

  • Answer:

    • Drastically Reduced Clearance: As seen in humans, hepatic impairment can dramatically increase Anagrelide exposure. A standard dose for a healthy animal could become a toxic dose in an animal with severe liver dysfunction.

    • Solution: Based on the 8-fold increase in AUC observed in humans, perform a dose-ranging study in your impaired model starting with a significantly reduced dose (e.g., 1/8th of the normal dose) and carefully escalate.

    • Increased Active Metabolite: Reduced clearance of the parent drug can lead to a sustained and higher-than-normal formation and accumulation of the active 3-hydroxyanagrelide metabolite, potentially leading to exaggerated pharmacodynamic or toxic effects.

    • Solution: Ensure your analytical method quantifies both Anagrelide and 3-hydroxyanagrelide to understand the complete pharmacokinetic profile and exposure to active moieties.

Visualizations

AnagrelideMetabolism Anagrelide Anagrelide CYP1A2 CYP1A2 (Liver) Anagrelide->CYP1A2 Metabolite1 3-hydroxyanagrelide (Active) Excretion Excretion Metabolite1->Excretion Metabolite2 RL603 (Inactive) Metabolite2->Excretion CYP1A2->Metabolite1 CYP1A2->Metabolite2

Caption: Anagrelide is primarily metabolized by hepatic CYP1A2.

ExperimentalWorkflow cluster_model Model Induction cluster_pk Pharmacokinetic Study Induction Induce Hepatic Impairment (e.g., CCl4, BDL) Confirmation Confirm Injury (Biomarkers, Histology) Induction->Confirmation Dosing Administer Anagrelide Confirmation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Anagrelide & Metabolites Sampling->Analysis Data Data Interpretation (PK Parameter Calculation) Analysis->Data

Caption: Workflow for a preclinical pharmacokinetic study.

TroubleshootingLogic rect_node rect_node Start High PK Variability? CheckInjury Uneven Injury Induction? Start->CheckInjury Yes CheckFlow Altered Blood Flow? Start->CheckFlow Yes SolutionInjury Stratify animals by biomarkers before PK study. CheckInjury->SolutionInjury Likely SolutionFlow Use hepatic blood flow probe. CheckFlow->SolutionFlow Possible

Caption: Troubleshooting high pharmacokinetic variability.

References

Stability testing of Anagrelide Hydrochloride in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Anagrelide Hydrochloride in various solvents and at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: For the active pharmaceutical ingredient (API), storage at 2-8°C is recommended.[1] For formulated capsules, storage is typically between 15°C and 30°C, protected from light and moisture.[2]

Q2: In which conditions is this compound most unstable?

A2: this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] It shows more significant degradation in the presence of a base or acid.[3]

Q3: Is this compound sensitive to light and heat?

A3: this compound is considered relatively stable under photolytic (light) and thermal (heat) stress.[1][4] However, protection from light is generally recommended for the formulated product.[1]

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have shown the formation of several degradation products. Under oxidative stress, a mono-oxygenated product, 5-hydroxy-Anagrelide, has been identified.[5] Degradation in acidic and basic conditions also leads to the formation of distinct impurities.[6]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods are commonly used. These methods can separate the intact this compound from its degradation products.[6][7][8][9][10]

Troubleshooting Guide

Issue: Unexpected degradation of this compound in solution.

  • Possible Cause 1: Inappropriate solvent pH.

    • Troubleshooting Step: this compound is known to be unstable in acidic and basic conditions.[3] Ensure the pH of your solvent system is near neutral if possible. The solubility of this compound is pH-dependent, being only slightly soluble between pH 3-10.[3]

  • Possible Cause 2: Presence of oxidizing agents.

    • Troubleshooting Step: The compound is susceptible to oxidation.[6] Avoid solvents or reagents that may contain peroxides or other oxidizing species. If unavoidable, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: High temperature.

    • Troubleshooting Step: While relatively stable under thermal stress, prolonged exposure to elevated temperatures, especially in a reactive medium, can accelerate degradation.[6] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Possible Cause 4: Extended time in solution.

    • Troubleshooting Step: Prepare solutions of this compound fresh for your experiments whenever possible. If storage is necessary, conduct a preliminary stability study in your specific solvent and storage conditions to determine an acceptable use-by time.

Issue: Poor resolution between this compound and its degradation products in HPLC analysis.

  • Possible Cause 1: Unsuitable HPLC method.

    • Troubleshooting Step: The chosen HPLC method may not be a validated stability-indicating method. Refer to the detailed experimental protocols for validated RP-HPLC methods that have been shown to resolve this compound from its degradation products.[6][8][9][10]

  • Possible Cause 2: Co-elution of impurities.

    • Troubleshooting Step: Adjusting the mobile phase composition, pH, gradient, or column temperature may improve separation.[6] Consider using a different column chemistry if resolution issues persist.

Data on Forced Degradation of this compound

The following table summarizes the results from forced degradation studies performed on this compound under various stress conditions.

Stress ConditionTemperatureDurationPercent DegradationReference
1 M Hydrochloric Acid80°C48 hoursSignificant Degradation[6]
0.1 M Sodium Hydroxide80°C48 hoursSignificant Degradation[6]
3% Hydrogen PeroxideRoom Temp.48 hoursSignificant Degradation[6]
Heat (Dry)80°C10 daysMinimal Degradation[6]
Photolysis (ICH Q1B)Room Temp.10 daysMinimal Degradation[6]
0.1 N Hydrochloric AcidNot Specified48 hoursSome Decomposition[4]
0.1 N Sodium HydroxideNot Specified48 hoursStable[4]
3% Hydrogen PeroxideNot Specified48 hoursSome Decomposition[4]
Thermal40°C48 hoursStable[4]
UV LightNot Specified48 hoursSome Decomposition[4]
SunlightNot Specified48 hoursSome Decomposition[4]

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Validation

This protocol is adapted from validated studies to assess the stability of this compound under various stress conditions.[6][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 100 µg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1 M HCl. Reflux at 80°C for 48 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 M NaOH. Reflux at 80°C for 48 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration.

  • Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours, then dilute to a final concentration.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 10 days. After the specified time, dissolve a sample in the solvent to obtain the desired concentration.

  • Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines. After the exposure period, dissolve a sample in the solvent to obtain the desired concentration.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating RP-HPLC method.

Protocol 2: Validated Stability-Indicating RP-HPLC Method

This method has been shown to be effective in separating this compound from its degradation products.[6][8][10]

  • Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).[6][8]

  • Mobile Phase A: 0.03 M potassium di-hydrogen phosphate (pH adjusted to 3.0 with ortho-phosphoric acid) : methanol : acetonitrile (90:5:5, v/v/v).[6][8]

  • Mobile Phase B: 0.03 M potassium di-hydrogen phosphate (pH adjusted to 3.0 with ortho-phosphoric acid) : acetonitrile (10:90, v/v).[6][8]

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-15 min: 30-70% B

    • 15-25 min: 70% B

    • 25-30 min: 70-30% B

    • 30-35 min: 30% B[6]

  • Flow Rate: 1.0 mL/min.[6][8][10]

  • Column Temperature: 40°C.[6][8][10]

  • Detection Wavelength: 251 nm.[6][8][10]

  • Injection Volume: 10 µL.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Anagrelide HCl Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 80°C) stock->base Expose to Stress Conditions oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress Conditions heat Thermal Stress (Solid, 80°C) stock->heat Expose to Stress Conditions light Photolytic Stress (Solid, ICH Q1B) stock->light Expose to Stress Conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize heat->neutralize Dissolve & Dilute light->neutralize Dissolve & Dilute hplc Analyze by Stability-Indicating RP-HPLC neutralize->hplc data Data Analysis & Degradation Quantification hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

troubleshooting_guide cluster_causes Potential Causes & Solutions start Unexpected Degradation Observed? ph_check Is the solvent pH acidic or basic? start->ph_check Yes ph_solution Adjust pH to near neutral. Use buffered solutions. ph_check->ph_solution Yes oxid_check Are oxidizing agents present? ph_check->oxid_check No end_node Problem Resolved ph_solution->end_node oxid_solution Use fresh, high-purity solvents. Work under inert atmosphere. oxid_check->oxid_solution Yes temp_check Was the solution exposed to high heat? oxid_check->temp_check No oxid_solution->end_node temp_solution Minimize temperature and duration of heating. temp_check->temp_solution Yes temp_solution->end_node

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Validation & Comparative

Generic Anagrelide Hydrochloride Formulations: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the bioequivalence and pharmacokinetic profiles of generic anagrelide hydrochloride formulations.

This compound is a key therapeutic agent for the treatment of thrombocythemia, a condition characterized by an elevated platelet count.[1][2][3] The advent of generic formulations necessitates a thorough evaluation of their bioequivalence to the reference listed drug to ensure comparable safety and efficacy. This guide provides a comparative analysis of pharmacokinetic data from bioequivalence studies of various generic this compound formulations, supported by detailed experimental protocols and visual representations of the assessment process.

Comparative Pharmacokinetic Data

Bioequivalence between a generic (test) and a reference drug is established by comparing their pharmacokinetic parameters following administration. The key metrics are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which represent the rate and extent of drug absorption, respectively. For a generic product to be deemed bioequivalent, the 90% confidence interval (CI) of the geometric mean ratio of these parameters for the test to reference product must fall within the range of 80-125%.[4][5]

The following table summarizes the pharmacokinetic data from a bioequivalence study comparing a test formulation of this compound (0.5 mg) to the reference product, AGRYLIN®.[4]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)Point Estimate (%)
Cmax (pg/mL) 1997.1 ± 1159.22061.3 ± 1054.085.62% - 104.03%94.37%
AUC(0-t) (pg·h/mL) 4533.3 ± 2379.34515.0 ± 2392.394.09% - 104.75%99.28%
AUC(0-∞) (pg·h/mL) Not ReportedNot Reported94.50% - 105.10%99.66%
Data from a study in 42 healthy male volunteers under fasting conditions.[4]

In another study, a test formulation of anagrelide was found to have a significantly lower Cmax and AUC(0-∞) compared to the reference formulation.[6] The Tmax for both anagrelide and its active metabolite, 3-hydroxyanagrelide, was also observed to be one hour longer with the test formulation.[6]

Experimental Protocols

The bioequivalence of generic this compound is typically evaluated through in vivo studies in healthy volunteers. The standard study design is a randomized, single-dose, two-period, two-sequence, crossover study under both fasting and fed conditions, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[7]

A detailed methodology for a typical bioequivalence study of this compound is as follows:

1. Study Design and Participants:

  • A randomized, open-label, two-period crossover design is employed.[4][8]

  • A cohort of healthy adult volunteers, typically males, is recruited.[4][5] The number of subjects is determined by statistical power calculations.[4]

  • Participants undergo a thorough health screening to ensure they meet the inclusion criteria and have no contraindications.

2. Dosing and Washout Period:

  • Subjects are randomly assigned to receive either the test or reference this compound formulation (e.g., 0.5 mg or 1 mg capsule) in the first period.[4][5]

  • After a washout period of at least seven days, which is sufficient to ensure complete elimination of the drug from the body, subjects receive the alternate formulation in the second period.[5]

3. Blood Sampling:

  • Blood samples are collected at predetermined time points before and after drug administration. A typical schedule includes pre-dose (0 hour) and multiple post-dose collections (e.g., at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, and 10 hours).[4]

  • Plasma is separated from the blood samples by centrifugation and stored frozen at -70°C or below until analysis.[4]

4. Analytical Method:

  • The concentration of anagrelide and its major active metabolite in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][9] This method offers high sensitivity and specificity for accurate quantification.

5. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), and AUC(0-∞), are calculated from the plasma concentration-time data for each subject.[4]

  • Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine the geometric mean ratio and the 90% confidence intervals.[4]

Visualizing the Bioequivalence Assessment Workflow

The following diagrams illustrate the key processes involved in bioequivalence testing.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Protocol Protocol Design & Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Randomization Randomization Recruitment->Randomization Period1 Period 1: Dosing (Test/Ref) Randomization->Period1 Sampling Blood Sampling at Timed Intervals Period1->Sampling Washout Washout Period Period2 Period 2: Crossover Dosing Washout->Period2 Period2->Sampling After Period 2 Sampling->Washout After Period 1 Bioanalysis LC-MS/MS Bioanalysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Experimental workflow of a typical two-period crossover bioequivalence study.

G cluster_data Pharmacokinetic Data cluster_analysis Statistical Analysis cluster_decision Bioequivalence Decision Cmax_T Test Product Cmax Ratio_Cmax Geometric Mean Ratio (Cmax) Cmax_T->Ratio_Cmax Cmax_R Reference Product Cmax Cmax_R->Ratio_Cmax AUC_T Test Product AUC Ratio_AUC Geometric Mean Ratio (AUC) AUC_T->Ratio_AUC AUC_R Reference Product AUC AUC_R->Ratio_AUC CI_Cmax 90% Confidence Interval (Cmax) Ratio_Cmax->CI_Cmax CI_AUC 90% Confidence Interval (AUC) Ratio_AUC->CI_AUC Conclusion Bioequivalent CI_Cmax->Conclusion CI_AUC->Conclusion Criteria Acceptance Criteria: 80% - 125% Criteria->Conclusion

Caption: Logical flow for determining bioequivalence based on pharmacokinetic data.

Conclusion

The bioequivalence of generic this compound formulations is a critical determinant of their interchangeability with the reference product. The data and protocols presented in this guide demonstrate that well-conducted bioequivalence studies, adhering to regulatory standards, can establish the therapeutic equivalence of generic alternatives. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the successful development and approval of generic drug products.

References

A Comparative Guide to Stability-Indicating HPLC Methods for Anagrelide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of Anagrelide Hydrochloride. The objective is to offer a practical resource for selecting and implementing a suitable analytical method for quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The information presented is collated from various validated methods and is intended to aid in the development of robust analytical protocols.

Comparative Analysis of Chromatographic Conditions

A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound. The choice of stationary phase, mobile phase composition, and detector wavelength are critical parameters that influence the separation and sensitivity of the method. The following table summarizes the key chromatographic conditions from several published methods, offering a side-by-side comparison to facilitate method selection.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Stationary Phase Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm)[1]Inertsil C18 (250 mm × 4.6 mm, 5 µm)[2][3]Kromasil C18 (250mm x 4.6 mm, 5μm)[4]Kromasil C18 (150 x 4.6 mm; 5μm)[5]Symmetry C8 (250 mm × 4.6 mm, 3.0 μm)[6][7]
Mobile Phase 0.1% Triethylamine (pH 3.0) : Acetonitrile (70:30 v/v)[1]Gradient elution with Solution A and B*[2][3]Gradient elution with Methanol : Phosphate Buffer (pH 3.0)[4]Phosphate buffer (pH 2.5) : Acetonitrile (75:25 v/v)[5]Gradient elution with Mobile Phase A and B**[6][7]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2][3]1.0 mL/min[4]1.0 mL/min[5]0.8 mL/min[6][7]
Detection Wavelength 254 nm[1]251 nm[2][3]258 nm[4]250 nm[5]254 nm[6][7]
Column Temperature 25°C[1]40°C[2][3]Not Specified25°C[5]40°C[6][7]
Retention Time 6.985 min[1]Not SpecifiedNot Specified4.8 min[5]Not Specified
Diluent Mobile PhaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

*Solution A: 0.03 M KH2PO4 (pH 3.0) : Methanol : Acetonitrile (90:5:5, v/v/v), Solution B: Buffer : Acetonitrile (10:90, v/v)[2][3] **Mobile Phase A: Phosphate buffer (pH 4.1), Mobile Phase B: Acetonitrile : Methanol : Buffer (40:40:20 v/v/v)[6][7]

Performance Comparison of Validated Methods

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A summary of these parameters from different studies is presented below.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) Not Specified0.05–152[2][3]10-50[4]Not SpecifiedNot Specified
Correlation Coefficient (R²) Not Specified0.9991[2][3]0.9993[4]Not Specified> 0.995[6][7]
Accuracy (% Recovery) 99.9%[1]Not Specified99.04% to 99.5%[4]99%95% to 105%[6][7]
Precision (%RSD) 0.8%[1]Not Specified≤ 1% (Intra and Inter-day)[4]Not Specified0.5% to 2.5% (Intra and Inter-day)[6][7]
LOD (µg/mL) 2.99[1]Not SpecifiedNot Specified2.035[5]< 0.05% of test concentration[6][7]
LOQ (µg/mL) 9.96[1]Not SpecifiedNot Specified6.168[5]< 0.05% of test concentration[6][7]

Forced Degradation Studies: A Comparative Overview

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The ability of the HPLC method to separate the intact drug from these degradants is a critical performance attribute. The outcomes of forced degradation studies from different methods are summarized below.

Stress Condition Method 1 Method 2 Method 3 Method 4
Acid Hydrolysis 0.1 N HCl, 60°C, 60 min (2.4% degradation)[1]1 M HCl, 80°C, 48 h[2]Not Specified2N HCl[5]
Base Hydrolysis 0.2 N NaOH, 60°C, 60 min (2.7% degradation)[1]0.1 M NaOH, 80°C, 48 h[2]Not Specified2N NaOH[5]
Oxidative Degradation Not Specified3% H₂O₂[2]Not Specified20% w/v H₂O₂[5]
Thermal Degradation Not Specified80°C, 10 days[2]Not Specified105°C, 6 hr[5]
Photolytic Degradation 1.2 million lux hours (0.0% degradation)[1]ICH QB guidelines, 10 days[2]Not SpecifiedUV radiation[5]
Water Hydrolysis 60°C, 60 min (1.7% degradation)[1]Not SpecifiedNot SpecifiedNeutral degradation[5]
Humidity 0.1% degradation[1]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and stress degradation studies.

Standard and Sample Preparation Protocol (Based on Method 1)
  • Standard Solution Preparation: Accurately weigh and transfer a suitable amount of this compound working standard into a volumetric flask. Dissolve and dilute to the mark with the mobile phase to achieve a known concentration.

  • Sample Solution Preparation: For capsule dosage forms, accurately weigh the contents of not fewer than 5 capsules. Transfer the powder equivalent to a specific amount of this compound into a volumetric flask. Add a portion of the diluent and sonicate for 30 minutes with intermittent shaking, ensuring the temperature of the sonicator bath remains below 25°C. Dilute to the final volume with the diluent. Centrifuge the solution at 4000 RPM for 10 minutes and collect the supernatant for injection into the HPLC system.[1]

Forced Degradation Protocol (Based on Method 2)
  • Acid Degradation: Transfer 10.0 mL of a 100 µg/mL this compound stock solution into a 20 mL volumetric flask. Add 1 M hydrochloric acid to the mark. Place the flask at 80°C for 48 hours. After cooling to room temperature, readjust the volume with 1 M HCl if necessary. Neutralize the solution with 1 M sodium hydroxide before injection.[2]

  • Alkali Degradation: Transfer 10.0 mL of a 100 µg/mL this compound stock solution into a 20 mL volumetric flask. Add 0.1 M sodium hydroxide to the mark. Place the flask at 80°C for 48 hours. After cooling to room temperature, readjust the volume with 0.1 M NaOH if necessary. Neutralize the solution with 0.1 M hydrochloric acid before injection.[2]

  • Oxidative Degradation: Subject the drug solution to 3% hydrogen peroxide.[2]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 10 days.[2]

  • Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines for a period of 10 days.[2]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagrams illustrate the logical steps in the validation of a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies cluster_3 Final Assessment A Literature Review & Selection of Initial Conditions B Optimization of Chromatographic Parameters (Mobile Phase, Column, Flow Rate, Wavelength) A->B C Specificity B->C I Acid Hydrolysis B->I D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate Precision) E->F G LOD & LOQ F->G H Robustness G->H N Evaluation of Peak Purity & Resolution H->N J Base Hydrolysis I->J K Oxidative Degradation J->K L Thermal Degradation K->L M Photolytic Degradation L->M M->N O Finalized Stability-Indicating Method N->O G prep Sample Preparation 1. Weighing of Anagrelide HCl 2. Dissolution in Diluent 3. Sonication & Dilution 4. Centrifugation/Filtration hplc HPLC Analysis 1. Injection into HPLC System 2. Separation on C18/C8 Column 3. Detection by UV Detector prep->hplc Inject data Data Acquisition & Processing 1. Chromatogram Generation 2. Peak Integration & Identification 3. Quantification of Anagrelide HCl & Degradation Products hplc->data Detect

References

Head-to-head comparison of Anagrelide and Busulfan in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical performance of Anagrelide and Busulfan, two agents with distinct mechanisms for managing myeloproliferative neoplasms. The following sections detail their mechanisms of action, effects on hematopoietic cells, and the experimental protocols used to derive these findings.

Mechanism of Action and Cellular Effects

Anagrelide and Busulfan exert their effects on hematopoietic cells through fundamentally different mechanisms. Anagrelide is a selective agent that primarily targets megakaryocyte maturation, while Busulfan is a broad-spectrum alkylating agent that induces apoptosis in rapidly dividing cells.

Anagrelide is recognized for its specific action on the megakaryocytic lineage. It inhibits the maturation of megakaryocytes, the precursor cells to platelets, leading to a reduction in platelet production.[1][2] This effect is not due to a decrease in the number of megakaryocytic progenitors but rather an impairment of their development into mature, platelet-producing cells.[3] The primary molecular mechanism involves the inhibition of phosphodiesterase III (PDE III).[1][2]

Busulfan , in contrast, is a bifunctional alkylating agent.[4][5][6] It forms DNA cross-links, which disrupts DNA replication and ultimately triggers apoptosis, or programmed cell death.[4] This cytotoxic effect is most pronounced in rapidly proliferating cells, including hematopoietic stem and progenitor cells.[4] Busulfan's action is not specific to any single hematopoietic lineage.[6]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of Anagrelide and Busulfan. It is important to note that a direct head-to-head comparison in the same preclinical model was not identified in the reviewed literature. The data presented here are from different experimental systems, which should be considered when interpreting the results.

DrugPreclinical ModelEndpointResult
Anagrelide Human CD34+ hematopoietic progenitor cellsInhibition of megakaryocyte developmentIC50: 26 ± 4 nM
Busulfan P39 myeloid cell lineInhibition of clonogenic capacityDose- and time-dependent decrease
DrugPreclinical ModelEffect on Megakaryopoiesis
Anagrelide Human CD34+ hematopoietic progenitor cellsInhibition of maturation, reduction in size and ploidy
Busulfan Non-human primate (baboon) bone marrowReduction in marrow CD34+ cells and colony-forming units

Signaling Pathways

The distinct mechanisms of Anagrelide and Busulfan are reflected in the signaling pathways they modulate.

Anagrelide_Signaling_Pathway Anagrelide Anagrelide PDE3A PDE3A Anagrelide->PDE3A Inhibits eIF2a eIF2α Anagrelide->eIF2a Induces phosphorylation ATF4 ATF4 eIF2a->ATF4 Increases translation MegakaryocyteMaturation Megakaryocyte Maturation ATF4->MegakaryocyteMaturation Inhibits PlateletProduction Platelet Production MegakaryocyteMaturation->PlateletProduction

Anagrelide's signaling pathway in megakaryocytes.

Busulfan_Signaling_Pathway Busulfan Busulfan DNA DNA Busulfan->DNA Alkylates DNACrosslinking DNA Cross-linking DNA->DNACrosslinking DNAReplication DNA Replication DNACrosslinking->DNAReplication Inhibits Apoptosis Apoptosis DNAReplication->Apoptosis Induces

Busulfan's mechanism of DNA alkylation and apoptosis induction.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Anagrelide: In Vitro Megakaryocyte Differentiation Assay

This protocol is based on studies using human hematopoietic progenitor cells to assess the effect of Anagrelide on megakaryopoiesis.

  • Cell Source: Human CD34+ hematopoietic progenitor cells isolated from umbilical cord blood or bone marrow.

  • Cell Culture: CD34+ cells are cultured in a serum-free medium supplemented with cytokines to promote megakaryocytic differentiation, such as thrombopoietin (TPO), interleukin-6 (IL-6), and interleukin-3 (IL-3).

  • Drug Treatment: Anagrelide is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO alone) is run in parallel.

  • Assay Duration: Cells are typically cultured for 10-14 days to allow for megakaryocyte maturation.

  • Endpoint Analysis:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41a, CD42b) to quantify the percentage and number of mature megakaryocytes.

    • Morphological Analysis: Cytospins of cultured cells are prepared and stained (e.g., with Wright-Giemsa) to visually assess megakaryocyte morphology, size, and ploidy.

    • Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay: CD34+ cells are cultured in a semi-solid medium (e.g., collagen-based) with cytokines to support the growth of megakaryocyte colonies. The number and size of colonies are quantified after a defined incubation period.

Anagrelide_Workflow Start Isolate Human CD34+ Progenitor Cells Culture Culture with Megakaryocyte Differentiation Cytokines Start->Culture Treat Treat with Anagrelide (or Vehicle Control) Culture->Treat Incubate Incubate for 10-14 Days Treat->Incubate Analyze Analyze Megakaryocyte Maturation Incubate->Analyze Flow Flow Cytometry (CD41a/CD42b) Analyze->Flow Morphology Morphological Assessment (Wright-Giemsa) Analyze->Morphology CFU CFU-Mk Assay Analyze->CFU

Experimental workflow for Anagrelide in vitro studies.
Busulfan: In Vivo Myelosuppression Model

This protocol is based on preclinical studies in non-human primates to evaluate the myelosuppressive effects of Busulfan.

  • Animal Model: Non-human primates (e.g., baboons) are used due to their physiological similarity to humans.

  • Drug Administration: Busulfan is administered intravenously at various doses. Dosing regimens can be single or multiple injections.[7][8]

  • Monitoring:

    • Peripheral Blood Counts: Blood samples are collected at regular intervals to monitor white blood cell, red blood cell, and platelet counts.[7][9]

    • Bone Marrow Analysis: Bone marrow aspirates are collected before and after treatment to assess cellularity, morphology, and the frequency of hematopoietic stem and progenitor cells (e.g., CD34+ cells) by flow cytometry.[7][9]

    • Colony-Forming Unit (CFU) Assays: Bone marrow cells are cultured in semi-solid media with appropriate cytokine cocktails to quantify the number of granulocyte-macrophage (CFU-GM), erythroid (BFU-E/CFU-E), and megakaryocyte (CFU-Mk) colonies.[9]

  • Study Duration: Animals are monitored for an extended period (e.g., up to 90 days) to assess the depth of myelosuppression and the kinetics of hematopoietic recovery.[7][9]

Busulfan_Workflow Start Select Non-Human Primate Model Baseline Collect Baseline Blood and Bone Marrow Samples Start->Baseline Administer Administer Busulfan Intravenously Baseline->Administer Monitor Monitor Peripheral Blood Counts Regularly Administer->Monitor BM_Analysis Serial Bone Marrow Aspirates and Analysis Administer->BM_Analysis Flow Flow Cytometry (CD34+) BM_Analysis->Flow CFU Colony-Forming Unit Assays BM_Analysis->CFU

Experimental workflow for Busulfan in vivo studies.

References

In-Vitro Dissolution Profile Comparison of Different Anagrelide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro dissolution profiles of different formulations of anagrelide, a platelet-reducing agent. The focus is on the comparison between the innovator product and generic formulations, a critical aspect in the biopharmaceutical evaluation of oral solid dosage forms. The data and methodologies presented are synthesized from publicly available regulatory documents and scientific literature.

Comparative Dissolution Data

The in-vitro dissolution behavior of anagrelide capsules is a key indicator of potential bioequivalence. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) require comparative dissolution studies to ensure that generic formulations perform similarly to the reference listed drug.[1] These studies are typically conducted at different pH levels to mimic the gastrointestinal transit of the dosage form.

While complete, publicly available dissolution profiles with multiple time points are limited, a summary of the comparative dissolution results for a generic anagrelide formulation (Anagrelide Accord) against the innovator product (Xagrid®) is presented below.[1]

Dissolution Medium (pH)Innovator Product (Xagrid®)Generic Formulation (Anagrelide Accord)Comparison Outcome
1.2 (Simulated Gastric Fluid)>85% dissolved in 15 minutes>85% dissolved in 15 minutesSimilar and rapid dissolution
4.5 (Acetate Buffer)Data not publicly detailedData not publicly detailedSimilarity demonstrated (f2 > 50)
6.8 (Phosphate Buffer)Data not publicly detailedData not publicly detailedSimilarity demonstrated (f2 > 50)

Note: The similarity factor (f2) is a mathematical model used to compare dissolution profiles, with a value between 50 and 100 indicating similarity. An f2 value greater than 50 suggests that the two dissolution profiles are similar.[1] In the case of highly soluble and rapidly dissolving drug products, if more than 85% of the drug is dissolved within 15 minutes, the dissolution profiles are considered equivalent without the need for f2 calculation.[1]

Experimental Protocols

The following is a representative experimental protocol for conducting in-vitro dissolution studies of anagrelide capsules, based on FDA guidance and information from public assessment reports.[1][2]

Objective: To compare the in-vitro dissolution profiles of a test anagrelide capsule formulation against a reference formulation.

Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). The FDA's general guidance often refers to the Dissolution Methods Database for specific parameters.[2]

Dissolution Media:

  • 900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2

  • 900 mL of Acetate Buffer, pH 4.5

  • 900 mL of Phosphate Buffer, pH 6.8

Temperature: 37 ± 0.5 °C

Agitation Speed: To be determined based on the specific method, but typically 50 or 75 RPM for the paddle apparatus or 100 RPM for the basket apparatus.

Procedure:

  • Place one capsule in each dissolution vessel containing the specified medium.

  • Begin the dissolution test and withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).

  • Replace the withdrawn sample volume with fresh dissolution medium to maintain a constant volume.

  • Filter the samples promptly.

  • Analyze the concentration of anagrelide in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the percentage of the labeled amount of anagrelide dissolved at each time point.

  • Compare the dissolution profiles of the test and reference products, typically by calculating the similarity factor (f2).

Visualized Workflows and Concepts

To further clarify the experimental process and the basis for comparison, the following diagrams are provided.

Dissolution_Testing_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Comparison Media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Apparatus Set up Dissolution Apparatus (USP Apparatus 1 or 2) Media->Apparatus Temp Equilibrate to 37°C Apparatus->Temp Start Place Capsule in Vessel & Start Test Temp->Start Sample Withdraw Samples at Timed Intervals Start->Sample Filter Filter Samples Sample->Filter HPLC Analyze via HPLC Filter->HPLC Calculate Calculate % Dissolved HPLC->Calculate Compare Compare Profiles (f2 Factor) Calculate->Compare

In-Vitro Dissolution Testing Workflow for Anagrelide Capsules.

Dissolution_Profile_Comparison cluster_profiles Dissolution Profiles cluster_comparison Similarity Assessment cluster_outcome Outcome Test Test Product (% Dissolved vs. Time) f2 Calculate Similarity Factor (f2) Test->f2 Ref Reference Product (% Dissolved vs. Time) Ref->f2 f2_similar f2 >= 50 (Profiles are Similar) f2->f2_similar f2_dissimilar f2 < 50 (Profiles are Dissimilar) f2->f2_dissimilar

Logical Flow for Comparing Dissolution Profiles Using the f2 Factor.

References

A Comparative Guide to Immediate-Release vs. Extended-Release Anagrelide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of immediate-release (IR) and extended-release (ER) formulations of anagrelide, a medication used for the treatment of essential thrombocythemia. The following sections present quantitative data, experimental methodologies, and a visual representation of the drug's mechanism of action to facilitate a comprehensive understanding of the two formulations.

Pharmacokinetic Profile Comparison

Anagrelide's efficacy and adverse effects are closely linked to its plasma concentration. The extended-release formulation was developed to reduce the peak plasma concentration (Cmax) and prolong the time to reach it (Tmax), potentially improving tolerability without compromising its platelet-lowering effect.[1]

A key study comparing a novel anagrelide extended-release (AER) formulation with a commercially available reference product (CARP), an immediate-release formulation, revealed significant differences in their pharmacokinetic profiles.[1][2] The bioavailability of the ER formulation was found to be 55% of the IR formulation under fasting conditions and 60% when taken with food.[2][3]

Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) vs. Extended-Release (ER) Anagrelide (2 mg dose)

Pharmacokinetic ParameterImmediate-Release (CARP) - FastingExtended-Release (AER) - FastingExtended-Release (AER) - Fed
Cmax (pg/mL) Significantly HigherLowerIncreased with food
Tmax (h) ShorterLonger-
AUCt (pg·h/mL) Significantly HigherLowerIncreased with food
AUC∞ (pg·h/mL) Significantly HigherLower-
T½ (h) ShorterLongerReduced with food
Relative Bioavailability 100% (Reference)55%60%

Data sourced from a study in healthy volunteers.[1][2][3] Cmax, Tmax, AUCt, AUC∞, and T½ were all significantly different between the IR and ER formulations.[1][2] Food intake was observed to enhance the bioavailability of the ER formulation.[1][2]

Experimental Protocols

The data presented above was derived from a randomized, open-label, 3-way crossover trial involving healthy volunteers.[1][2]

Study Design:

  • Participants: Thirty healthy volunteers were enrolled in the study.[2][3]

  • Treatments: Participants received a single 2 mg dose of the extended-release anagrelide formulation (AER) under both fasting and fed conditions, and a single 2 mg dose of the immediate-release commercially available reference product (CARP) under fasting conditions.[1][2]

  • Washout Period: A washout period of 6 days was implemented between each treatment period.[2][3]

  • Sample Collection: Blood samples were collected at predetermined time points to measure plasma concentrations of anagrelide and its active metabolites.

  • Analytical Method: Plasma concentrations were assessed using tandem mass spectrometry.[1][2][3]

Below is a graphical representation of the typical workflow for such a comparative pharmacokinetic study.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods (with Washout) cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis & Data Analysis s1 Healthy Volunteers s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria s2->s3 r1 Randomized Crossover Design s3->r1 t1 Period 1: Administer IR or ER Anagrelide r1->t1 w1 Washout Period (6 days) t1->w1 t2 Period 2: Administer Alternative Formulation w1->t2 w2 Washout Period (6 days) t2->w2 t3 Period 3: Administer Remaining Formulation w2->t3 p1 Serial Blood Sampling at Pre-defined Timepoints t3->p1 a1 Plasma Separation p1->a1 a2 LC-MS/MS Analysis of Anagrelide & Metabolites a1->a2 a3 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a2->a3 a4 Statistical Comparison a3->a4

Caption: Experimental workflow for a crossover pharmacokinetic study.

Mechanism of Action: Anagrelide's Effect on Platelet Production

Anagrelide reduces platelet counts primarily by inhibiting the maturation of megakaryocytes, the precursor cells to platelets in the bone marrow.[4][5][6] This action is believed to be mediated through the inhibition of phosphodiesterase III (PDE III), an enzyme involved in cellular signaling.[4] By disrupting these signaling pathways, anagrelide interferes with the development and maturation of megakaryocytes, leading to a decrease in the production of new platelets.[4][7][8]

The following diagram illustrates the proposed signaling pathway affected by anagrelide.

G cluster_cell Megakaryocyte Precursor cluster_drug Drug Action TPO Thrombopoietin (TPO) TPO_R TPO Receptor (c-Mpl) TPO->TPO_R binds to PDE3 Phosphodiesterase III (PDE III) TPO_R->PDE3 signaling cascade activates cAMP cAMP PDE3->cAMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Transcription_Factors Transcription Factors (e.g., GATA-1, FOG-1, NF-E2) PKA->Transcription_Factors phosphorylates Maturation Megakaryocyte Maturation & Proplatelet Formation Transcription_Factors->Maturation promotes Platelets Platelets Maturation->Platelets Anagrelide Anagrelide Anagrelide->PDE3 inhibits

Caption: Anagrelide's signaling pathway in megakaryocytes.

References

Anagrelide and Aspirin Co-administration: A Risk-Benefit Assessment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synergistic and antagonistic effects of combining Anagrelide and aspirin, providing key data for researchers, scientists, and drug development professionals in the field of thrombocythemia treatment.

The co-administration of Anagrelide, a platelet-reducing agent, and aspirin, a well-known antiplatelet drug, is a common therapeutic strategy in the management of essential thrombocythemia (ET) and other myeloproliferative neoplasms. This guide provides a comprehensive comparison of the risk-benefit profile of this combination therapy, supported by data from pivotal clinical trials and a detailed examination of their mechanisms of action.

Mechanisms of Action: A Dual Approach to Platelet Management

Anagrelide and aspirin employ distinct but complementary mechanisms to control platelet activity. Anagrelide primarily reduces platelet production, while aspirin inhibits the function of existing platelets.

Anagrelide's primary mechanism involves the inhibition of phosphodiesterase III (PDE3) in megakaryocytes, the precursor cells to platelets.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn impedes the maturation of megakaryocytes and subsequent release of platelets into the bloodstream.[1] While anagrelide was initially developed for its anti-aggregatory properties, its platelet-lowering effect is observed at lower doses than those required for significant platelet aggregation inhibition.

Aspirin, on the other hand, exerts its antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[2][3] This action blocks the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction.[2][3] The irreversible nature of this inhibition means that the effect lasts for the entire lifespan of the platelet.

cluster_anagrelide Anagrelide Pathway Anagrelide Anagrelide PDE3 Phosphodiesterase III (PDE3) in Megakaryocyte Anagrelide->PDE3 Inhibits cAMP Increased cAMP Anagrelide->cAMP Leads to Maturation Inhibition of Megakaryocyte Maturation cAMP->Maturation Platelet_Prod Decreased Platelet Production Maturation->Platelet_Prod

Anagrelide's signaling pathway in megakaryocytes.

cluster_aspirin Aspirin Pathway Aspirin Aspirin COX1 Cyclooxygenase-1 (COX-1) in Platelet Aspirin->COX1 Irreversibly Inhibits TXA2 Thromboxane A2 (TXA2) Synthesis Aspirin->TXA2 Blocks Aggregation Inhibition of Platelet Aggregation Aspirin->Aggregation Results in

Aspirin's signaling pathway in platelets.

Clinical Efficacy and Safety: A Comparative Analysis

The combination of Anagrelide and aspirin has been evaluated in several key clinical trials, often in comparison to hydroxyurea plus aspirin, another standard treatment for high-risk ET. The data from these studies provide valuable insights into the relative risks and benefits of these therapeutic approaches.

StudyTreatment ArmsKey Efficacy OutcomesKey Safety Outcomes (Bleeding and Thrombosis)
PT1 Study Anagrelide + Aspirin vs. Hydroxyurea + Aspirin- Composite primary endpoint (arterial/venous thrombosis, major hemorrhage, or death from vascular causes) was more frequent in the Anagrelide + Aspirin group (Odds Ratio: 1.57).[4][5]- Arterial Thrombosis: Higher rate in the Anagrelide + Aspirin group (p=0.004).[4][5]- Venous Thromboembolism: Lower rate in the Anagrelide + Aspirin group (p=0.006).[4][5]- Major Hemorrhage: Higher rate in the Anagrelide + Aspirin group (p=0.008).[4][5]
ANAHYDRET Study Anagrelide vs. Hydroxyurea (Aspirin use not mandated but allowed)- Anagrelide was non-inferior to hydroxyurea in preventing ET-related events.[6][7]- No significant difference in major arterial thrombosis (7 vs. 8 events), major venous thrombosis (2 vs. 6 events), or severe bleeding events (5 vs. 2 events) between the Anagrelide and Hydroxyurea groups.[6][7]
EXELS Study (Observational) Anagrelide +/- Aspirin vs. Other Cytoreductive Therapies (mostly Hydroxyurea) +/- Aspirin- Lower rate of venous thrombosis in the Anagrelide group.[3][8]- Higher rate of major hemorrhagic events in the Anagrelide group, particularly with concomitant anti-aggregatory therapy.[3][8]- Post-hoc analysis suggested a higher arterial thrombosis risk in anagrelide-treated patients, especially smokers.[3]

Risk-Benefit Profile: Key Considerations

The decision to co-administer Anagrelide and aspirin requires a careful assessment of the individual patient's risk factors for both thrombosis and hemorrhage.

Benefits:

  • Dual Mechanism: The combination of reducing platelet production and inhibiting platelet function offers a comprehensive approach to managing thrombotic risk in high-risk ET patients.

  • Potential for Reduced Venous Thrombosis: The PT1 study and EXELS observational data suggest a lower incidence of venous thromboembolic events with Anagrelide-based therapy compared to hydroxyurea.[3][4][5][8]

Risks:

  • Increased Bleeding Risk: The primary concern with this combination is the heightened risk of major hemorrhage.[3][4][5][8][9] This is a result of the synergistic antiplatelet effects of both drugs.[9]

  • Potential for Increased Arterial Thrombosis: The PT1 study and a post-hoc analysis of the EXELS study indicated a higher rate of arterial thrombosis with Anagrelide and aspirin compared to hydroxyurea and aspirin.[3][4][5]

  • Cardiovascular Side Effects of Anagrelide: Anagrelide is associated with cardiovascular side effects such as palpitations, tachycardia, and fluid retention due to its PDE3 inhibitory action.[9]

Experimental Protocols: An Overview of Key Clinical Trial Methodologies

The following provides a summary of the methodologies employed in the pivotal clinical trials assessing Anagrelide and aspirin.

PT1 (Primary Thrombocythaemia 1) Study
  • Study Design: A multicenter, randomized, controlled trial.[10]

  • Patient Population: High-risk patients with essential thrombocythemia.[10]

  • Intervention: Patients were randomized to receive either Anagrelide plus low-dose aspirin or hydroxyurea plus low-dose aspirin.[10]

  • Primary Endpoint: A composite of arterial thrombosis, venous thrombosis, major hemorrhage, or death from thrombotic or hemorrhagic causes.[5]

  • Data Collection: Clinical endpoints and blood parameters were regularly assessed.

Start High-Risk ET Patients Randomization Randomization Start->Randomization ArmA Anagrelide + Aspirin Randomization->ArmA ArmB Hydroxyurea + Aspirin Randomization->ArmB FollowUp Follow-up (Median 39 months) ArmA->FollowUp ArmB->FollowUp Endpoint Assessment of Primary Endpoint: - Arterial/Venous Thrombosis - Major Hemorrhage - Vascular Death FollowUp->Endpoint

PT1 Study Workflow.
ANAHYDRET (Anagrelide versus Hydroxyurea in Essential Thrombocythemia) Study

  • Study Design: A single-blind, multicenter, randomized, non-inferiority phase III study.[11]

  • Patient Population: Previously untreated, high-risk patients with essential thrombocythemia diagnosed according to WHO criteria.[7]

  • Intervention: Patients were randomized to receive either Anagrelide or hydroxyurea. Concomitant low-dose aspirin was permitted but not mandated.

  • Primary Endpoints: A set of four primary criteria including percent change in platelet, hemoglobin, and leukocyte counts, and the total number of ET-related events were analyzed for non-inferiority.

  • Data Collection: Hematological parameters and clinical events were monitored at regular intervals.[11]

EXELS (Evaluation of Xagrid® Efficacy and Long-term Safety) Study
  • Study Design: A phase IV, prospective, non-interventional, multicenter cohort study.[8][12]

  • Patient Population: High-risk essential thrombocythemia patients receiving cytoreductive therapy in a real-world setting.[8][12]

  • Intervention: Treatment was at the discretion of the treating physician and included Anagrelide (with or without aspirin) and other cytoreductive therapies (primarily hydroxyurea).[12]

  • Primary Objectives: To assess the long-term safety of Anagrelide, including adverse events and pregnancy outcomes.[8]

  • Data Collection: Data on demographics, treatment, clinical events, and laboratory parameters were collected at baseline and at regular follow-up intervals.[13]

Conclusion

The co-administration of Anagrelide and aspirin presents a complex risk-benefit profile that must be carefully considered for each patient with essential thrombocythemia. While this combination offers a potent dual mechanism for platelet control and may reduce the risk of venous thrombosis, it is associated with a significantly increased risk of major hemorrhage and potentially a higher risk of arterial thrombosis compared to the combination of hydroxyurea and aspirin.

For researchers and drug development professionals, the existing clinical trial data highlights the need for further investigation into refining patient selection criteria to identify individuals who are most likely to benefit from this combination therapy while minimizing the risk of adverse events. Future research could focus on identifying biomarkers that predict bleeding risk or thrombotic benefit, as well as exploring alternative dosing strategies or formulations to optimize the safety and efficacy of this therapeutic approach. The detailed understanding of the distinct signaling pathways of Anagrelide and aspirin provides a foundation for the rational design of future studies and the development of novel therapeutic strategies for myeloproliferative neoplasms.

References

A Comparative Guide to the Cross-Laboratory Validation of Anagrelide Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Anagrelide, a drug used to treat essential thrombocythemia. The data presented is compiled from various single-laboratory validation studies, offering a comprehensive overview of method performance across different laboratories and techniques. This information is crucial for researchers and quality control analysts in selecting and implementing robust analytical methods for Anagrelide in both research and clinical settings.

Quantitative Data Summary

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Anagrelide analysis.

Table 1: HPLC Method Performance

ParameterMethod 1[1][2][3]Method 2[4]Method 3[5]Method 4[6]Method 5[7]
Linearity Range (µg/mL) 4-12[2]10-50[4]5-30[5]Not SpecifiedNot Specified
Correlation Coefficient (R²) 0.999[3]0.9993[4]>0.999Not Specified>0.995[7]
Accuracy (% Recovery) 99.9%[2]99.04-99.5%[4]99.25-100.63%[5]Not Specified95-105%[7]
Precision (Intra-day %RSD) 0.8%[2]≤ 1%[4]Not SpecifiedNot Specified0.5-2.5%[7]
Precision (Inter-day %RSD) 0.59%[8]≤ 1%[4]Not SpecifiedNot Specified0.5-2.5%[7]
LOD (µg/mL) 2.99[2]Not Specified0.08[5]2.035[6]<0.05% of sample conc.
LOQ (µg/mL) 9.96[2]Not Specified0.26[5]6.168[6]<0.05% of sample conc.

Table 2: LC-MS/MS Method Performance

ParameterMethod 1[9]Method 2[10]
Linearity Range (pg/mL) 50-7500[9]Not Specified
Accuracy (Intra-assay %) 4.3-4.4%[9]Not Specified
Accuracy (Inter-assay %) 4.8-5.6%[9]Not Specified
Precision (Inter-batch CV%) Not Specified8.7-10.5%[10]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques cited in the comparison tables.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To determine the concentration of Anagrelide in bulk drug and pharmaceutical dosage forms.[1][4]

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm) or Kromasil C18 (250mm x 4.6 mm, 5µm).[1][4]

    • Mobile Phase: A mixture of 0.1% triethylamine in Milli-Q water (pH 3.0 adjusted with orthophosphoric acid) and acetonitrile in a ratio of 70:30% v/v, or a gradient of methanol and phosphate buffer (pH 3).[1][4]

    • Flow Rate: 1 mL/min.[1][4]

    • Detection: UV detection at 258 nm or 250 nm.[4][5]

  • Sample Preparation:

    • Bulk Drug: A stock solution is prepared by dissolving a known amount of Anagrelide in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile).[5][8]

    • Capsule Dosage Form: The contents of several capsules are pooled, and a portion equivalent to a specific dose is dissolved in the diluent, sonicated to ensure complete dissolution, and then filtered before injection into the HPLC system.[1][8]

  • Validation Parameters: The method is typically validated for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH guidelines.[1][4][6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To quantify Anagrelide and its metabolites in human plasma.[9][11]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Inertsil ODS2 or Synergy Polar RP column.[9][10]

    • Mobile Phase: A gradient elution using a mixture of 50 mM formic acid in water and 50 mM formic acid in methanol.[10]

    • Flow Rate: 0.8 mL/min.[10]

    • Ionization: Electrospray ionization in positive mode.[10]

    • Detection: Multiple reaction monitoring (MRM) of specific transitions for Anagrelide and its metabolites.[10]

  • Sample Preparation:

    • Plasma Samples: Samples are subjected to liquid-liquid extraction or solid-phase extraction after the addition of an internal standard.[9][11] The organic layer is then evaporated, and the residue is reconstituted before injection.

  • Validation Parameters: The method is validated for linearity, accuracy, precision (intra-assay and inter-assay), and sensitivity.[9]

3. Dissolution Testing

  • Objective: To evaluate the in vitro release profile of Anagrelide from its dosage form.[12][13]

  • Methodology:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Dissolution Media: Comparative dissolution testing is often performed in different pH media, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[13]

    • Procedure: A single capsule is placed in each dissolution vessel. At specified time points, aliquots of the dissolution medium are withdrawn and analyzed for Anagrelide content using a validated analytical method, typically HPLC.[12]

Visualizations

Workflow for Cross-Laboratory Analytical Method Validation

Cross_Laboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Protocol & Sample Distribution cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development & Optimization B Single-Laboratory Validation (ICH Q2(R1)) A->B C Development of Standard Operating Procedure (SOP) B->C D Design of Inter-Laboratory Study Protocol C->D E Preparation & Distribution of Homogenous Samples D->E F Analysis by Participating Laboratories E->F G Data Collection & Reporting F->G H Statistical Analysis of Reproducibility & Repeatability G->H I Final Report & Method Standardization H->I

Caption: Workflow of a typical cross-laboratory analytical method validation process.

References

Anagrelide's Dichotomous Effect on Thrombosis: A Comparative Analysis of Arterial vs. Venous Events

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anagrelide, a quinazoline derivative, is an established therapeutic agent for cytoreduction in patients with essential thrombocythemia (ET). Its primary mechanism involves the reduction of platelet counts, thereby mitigating the risk of thrombohemorrhagic events. However, clinical evidence suggests a differential impact of anagrelide on arterial and venous thrombosis, a distinction of critical importance for therapeutic decision-making and future drug development. This guide provides a comparative analysis of anagrelide's effects on these two forms of thrombosis, supported by data from key clinical trials and an exploration of its underlying signaling pathways.

Executive Summary

Anagrelide's role in managing thrombotic risk in essential thrombocythemia is complex, with notable differences in its efficacy in preventing arterial versus venous events. Large-scale clinical trials, primarily the PT1 and ANAHYDRET studies, have demonstrated that while anagrelide may be associated with a higher risk of arterial thrombosis compared to hydroxyurea, it appears to offer a protective effect against venous thromboembolism. This guide delves into the quantitative data from these pivotal studies, outlines their experimental protocols, and explores the molecular mechanisms that may underlie this differential effect.

Quantitative Analysis: Anagrelide vs. Hydroxyurea in Thrombotic Events

The following tables summarize the key findings from major clinical trials comparing the incidence of arterial and venous thrombotic events in patients treated with anagrelide versus the standard cytoreductive agent, hydroxyurea.

Table 1: The PT1 (Primary Thrombocythemia 1) Study Results [1][2]

OutcomeAnagrelide + Aspirin (n=405)Hydroxyurea + Aspirin (n=404)Odds Ratio (95% CI)P-value
Arterial Thrombosis 37 events17 events2.16 (1.27–3.69)0.004
Venous Thromboembolism 3 events14 events0.27 (0.11–0.71)0.006
Serious Hemorrhage 22 events8 events2.61 (1.27–5.33)0.008
Composite Primary Endpoint *55 events36 events1.57 (1.04–2.37)0.03

*Composite primary endpoint included arterial or venous thrombosis, serious hemorrhage, or death from vascular causes.

Table 2: The ANAHYDRET Study Results [3][4][5]

OutcomeAnagrelide (n=122)Hydroxyurea (n=137)Hazard Ratio (95% CI)P-value
Major Arterial Thrombosis 7 events8 eventsNot Significantly Different>0.05
Major Venous Thrombosis 2 events6 eventsNot Significantly Different>0.05
Minor Arterial Thrombosis 24 events20 eventsNot Significantly Different>0.05
Minor Venous Thrombosis 3 events3 eventsNot Significantly Different>0.05

The PT1 study demonstrated a significantly higher risk of arterial thrombosis but a lower risk of venous thromboembolism with anagrelide compared to hydroxyurea[1][2]. In contrast, the ANAHYDRET study, which used stricter diagnostic criteria for ET (WHO classification), found no significant difference in the rates of either arterial or venous thrombosis between the two treatments[3][4][5]. These differing outcomes highlight the importance of patient selection and diagnostic criteria in evaluating the therapeutic effects of anagrelide.

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the PT1 and ANAHYDRET studies is crucial for interpreting their findings.

The PT1 (Primary Thrombocythemia 1) Study
  • Study Design: A multicenter, randomized, open-label, controlled trial.[2]

  • Patient Population: 809 patients with essential thrombocythemia at high risk for vascular events. High-risk factors included age ≥60 years, a history of thrombosis, or a platelet count >1,500 x 10⁹/L.[1]

  • Treatment Arms:

    • Anagrelide (starting at 0.5 mg twice daily) plus low-dose aspirin (75 mg daily).[6]

    • Hydroxyurea (starting at 0.5-1 g daily) plus low-dose aspirin (75 mg daily).[6]

  • Primary Endpoint: A composite of arterial thrombosis, venous thrombosis, serious hemorrhage, or death from vascular or hemorrhagic causes.[1]

  • Duration: Median follow-up of 39 months.[1]

The ANAHYDRET (Anagrelide versus Hydroxyurea in Essential Thrombocythemia) Study
  • Study Design: A prospective, randomized, single-blind, multicenter, non-inferiority phase 3 trial.[3][4]

  • Patient Population: 259 previously untreated, high-risk patients with essential thrombocythemia diagnosed according to the World Health Organization (WHO) classification system.[3][4][5]

  • Treatment Arms:

    • Anagrelide (starting at 1.0 mg/day).[3][4]

    • Hydroxyurea (starting at 1500 mg/day).[3][4]

  • Primary Endpoints: Four primary criteria were analyzed for non-inferiority: percent change in platelet, hemoglobin, and leukocyte counts, and the total number of ET-related events (thrombosis and hemorrhage).[3][4]

  • Duration: Follow-up at 6, 12, and 36 months.[3][4]

Signaling Pathways and Mechanism of Action

Anagrelide's differential effects on thrombosis may be rooted in its multifaceted mechanism of action, which extends beyond simple platelet reduction.

Inhibition of Megakaryocyte Maturation

Anagrelide's primary therapeutic effect is the reduction of platelet production. It achieves this by inhibiting the maturation of megakaryocytes, the platelet precursor cells in the bone marrow. This is thought to occur through a phosphodiesterase III (PDE3)-independent mechanism that involves the downregulation of key transcription factors necessary for megakaryopoiesis.[7]

Specifically, anagrelide has been shown to repress the expression of GATA-1 and its cofactor FOG-1 (Friend of GATA-1).[7][8] These transcription factors are crucial for the development and maturation of megakaryocytes. By downregulating GATA-1 and FOG-1, anagrelide disrupts the later stages of megakaryocyte development, leading to a decrease in the production of mature, functional platelets.[7]

Anagrelide_Megakaryocyte_Signaling cluster_0 Anagrelide Action on Megakaryocyte Maturation Anagrelide Anagrelide GATA1_FOG1 GATA-1 / FOG-1 Transcription Factors Anagrelide->GATA1_FOG1 Inhibits Expression Megakaryocyte Megakaryocyte Precursor Maturation Megakaryocyte Maturation GATA1_FOG1->Maturation Promotes Platelets Platelet Production Maturation->Platelets Leads to

Caption: Anagrelide's inhibition of GATA-1 and FOG-1 in megakaryocytes.

Phosphodiesterase III (PDE3) Inhibition and Platelet Function

In addition to its effects on megakaryocytes, anagrelide is a potent inhibitor of phosphodiesterase III (PDE3).[9] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, anagrelide increases intracellular cAMP levels in platelets. Elevated cAMP levels, in turn, inhibit platelet aggregation, a key step in thrombus formation.[9]

This anti-platelet effect may contribute to the observed reduction in venous thrombosis. However, the higher incidence of arterial thrombosis in some studies suggests a more complex interplay of factors. It is hypothesized that the reduction in platelet count to very low levels might, in some contexts, create a prothrombotic state in the high-shear environment of arteries, or that other, yet unelucidated, mechanisms are at play.

Experimental Workflow of a Comparative Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial comparing two therapeutic agents for essential thrombocythemia, based on the designs of the PT1 and ANAHYDRET studies.

Clinical_Trial_Workflow Start Patient Recruitment (High-Risk ET) Randomization Randomization Start->Randomization ArmA Treatment Arm A: Anagrelide + Aspirin Randomization->ArmA ArmB Treatment Arm B: Hydroxyurea + Aspirin Randomization->ArmB FollowUp Follow-up Period (e.g., 36 months) ArmA->FollowUp ArmB->FollowUp DataCollection Data Collection: - Arterial/Venous Thrombotic Events - Hemorrhagic Events - Platelet Counts - Adverse Events FollowUp->DataCollection Analysis Statistical Analysis (Comparison of Endpoints) DataCollection->Analysis Results Results and Conclusion Analysis->Results

Caption: Generalized workflow of a comparative clinical trial for ET.

Conclusion

The available evidence indicates that anagrelide has a differential effect on arterial and venous thrombosis in patients with essential thrombocythemia. While it appears to be more effective than hydroxyurea in preventing venous thromboembolism, it may carry a higher risk of arterial thrombosis. This distinction is crucial for personalized medicine, where the choice of cytoreductive therapy should be tailored to the individual patient's risk profile for specific types of thrombotic events.

For drug development professionals, these findings highlight the need for novel agents that can effectively reduce platelet counts without increasing the risk of arterial thrombosis. Further research into the precise molecular mechanisms underlying anagrelide's dichotomous effects will be instrumental in designing next-generation therapies for myeloproliferative neoplasms with improved safety and efficacy profiles. The complex interplay between platelet count, platelet function, and the vascular environment remains a fertile ground for investigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anagrelide Hydrochloride
Reactant of Route 2
Anagrelide Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.